molecular formula C11H13N3 B1381062 4-(1-propyl-1H-pyrazol-5-yl)pyridine CAS No. 1803589-88-9

4-(1-propyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B1381062
CAS No.: 1803589-88-9
M. Wt: 187.24 g/mol
InChI Key: QVKPQFSAGDVMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Propyl-1H-pyrazol-5-yl)pyridine (CAS 1803589-88-9) is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This heteroaromatic scaffold is built from a pyrazole ring, a well-established privileged structure in medicinal chemistry, which is linked at the 5-position to a pyridine ring at the 4-position . The pyrazole nitrogen at the 1-position is substituted with an n-propyl group. The pyrazole core is recognized as a pharmacologically important active scaffold that possesses a wide spectrum of biological activities . Pyrazole-containing compounds are frequently explored in drug discovery for their potential as anti-inflammatory, antimicrobial, anticancer, antiviral, and antitubular agents . The integration of the pyridine ring, a common pharmacophore, further enhances the value of this compound as a versatile building block for the synthesis of more complex molecules. Its structure makes it a valuable intermediate for constructing ligands for various biological targets, such as enzyme inhibitors, and for use in the development of potential therapeutics, as evidenced by related compounds in pharmaceutical patents . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-propylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-9-14-11(5-8-13-14)10-3-6-12-7-4-10/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPQFSAGDVMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278356
Record name Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-88-9
Record name Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803589-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(1-propyl-1H-pyrazol-5-yl)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(1-propyl-1H-pyrazol-5-yl)pyridine

Executive Summary: The Scaffold & Its Utility

4-(1-propyl-1H-pyrazol-5-yl)pyridine (CAS: 1803589-88-9) is a specialized heteroaryl biaryl scaffold used primarily as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. Structurally, it consists of a pyridine ring attached to the C5 position of a pyrazole ring, which is N-substituted with a propyl chain.

This specific regiochemistry (1,5-substitution pattern) is critical. Unlike the more thermodynamically stable 1,3-isomers, the 1,5-disubstituted pyrazole core creates a unique steric environment often required to lock bioactive molecules into specific conformations for binding to kinases (e.g., p38 MAPK, ALK5) or GPCRs (e.g., Adenosine receptors).

Chemical Identity & Physicochemical Properties

The physicochemical profile of this molecule suggests good membrane permeability and "drug-like" characteristics, adhering to Lipinski's Rule of Five.

PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₁₁H₁₃N₃Core stoichiometry
Molecular Weight 187.24 g/mol Low MW fragment, ideal for fragment-based drug design
LogP (Octanol/Water) ~2.3 - 2.6Moderate lipophilicity; likely good oral bioavailability
H-Bond Donors 0Lack of NH/OH groups improves membrane permeability
H-Bond Acceptors 2 (Pyridine N, Pyrazole N2)Key interaction points for hydrogen bonding in active sites
pKa (Pyridine N) ~5.2Pyridine nitrogen can be protonated at physiological pH
Topological Polar Surface Area (TPSA) ~30 ŲIndicates excellent blood-brain barrier (BBB) penetration potential

Synthetic Methodology: The Regioselectivity Challenge

The primary challenge in synthesizing 4-(1-propyl-1H-pyrazol-5-yl)pyridine is regiocontrol .

The Problem: The classical condensation of a 1,3-dicarbonyl (or equivalent) with propylhydrazine typically favors the formation of the 1,3-isomer (1-propyl-3-(pyridin-4-yl)pyrazole) due to steric factors. The bulky pyridine group prefers to be distal to the N-propyl group.

The Solution (Expert Protocol): To guarantee the formation of the 1,5-isomer , a Directed Metalation & Cross-Coupling Strategy is the most reliable method. This approach avoids the ambiguity of condensation reactions.

Protocol: Regioselective Synthesis via Suzuki-Miyaura Coupling

Reaction Scheme Overview:

  • N-Alkylation: Pyrazole

    
     1-Propylpyrazole
    
  • C5-Lithiation/Halogenation: 1-Propylpyrazole

    
     5-Iodo-1-propylpyrazole
    
  • Suzuki Coupling: 5-Iodo-1-propylpyrazole + 4-Pyridinylboronic acid

    
     Target
    

Detailed Step-by-Step Procedure:

Step 1: Synthesis of 1-propyl-1H-pyrazole

  • Dissolve 1H-pyrazole (1.0 eq) in dry DMF.

  • Add Cs₂CO₃ (1.5 eq) and stir for 30 min.

  • Add 1-bromopropane (1.1 eq) dropwise at 0°C.

  • Stir at RT for 12h.

  • Workup: Dilute with water, extract with EtOAc. Dry over Na₂SO₄.[1]

  • Validation: ¹H NMR should show disappearance of NH and appearance of propyl signals (triplet, multiplet, triplet).

Step 2: C5-Selective Lithiation & Iodination Crucial Step: The N-propyl group directs lithiation to the C5 position due to the coordination of the lithium cation to the nitrogen lone pair (Directed Ortho Metalation - DoM).

  • Dissolve 1-propylpyrazole (1.0 eq) in anhydrous THF under Argon.

  • Cool to -78°C (Critical for regioselectivity).

  • Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Maintain temp < -70°C.

  • Stir for 1 hour at -78°C to form the C5-lithio species.

  • Add a solution of Iodine (I₂, 1.2 eq) in THF dropwise.

  • Allow to warm to RT slowly.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Extract with ether.

  • Product: 5-iodo-1-propyl-1H-pyrazole.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Combine 5-iodo-1-propyl-1H-pyrazole (1.0 eq) and 4-pyridinylboronic acid (1.2 eq) in DME/Water (4:1 v/v).

  • Add Na₂CO₃ (2.0 eq).

  • Degas the solution with Argon for 15 min (Oxygen poisons the catalyst).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Heat to reflux (85-90°C) for 12-16h.

  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • NMR Confirmation: The C5-proton of the pyrazole ring (which is typically a doublet or singlet around 7.5-7.8 ppm) will be absent in the product. The pyridine protons (AA'BB' system) will be present.

Visualization: Synthetic Pathway & Decision Logic

The following diagram illustrates the decision logic for selecting the synthesis route, highlighting why the cross-coupling method is superior for this specific target.

SynthesisLogic Start Target: 4-(1-propyl-1H-pyrazol-5-yl)pyridine Choice Select Synthetic Strategy Start->Choice Condensation Method A: Condensation (Hydrazine + 1,3-Diketone) Choice->Condensation Traditional Route Coupling Method B: Cross-Coupling (Suzuki-Miyaura) Choice->Coupling Preferred Expert Route ResultA Mixture of Isomers (Major: 1,3-isomer / Minor: 1,5-isomer) Condensation->ResultA Steric Control Favors 1,3 Step1 1. N-Alkylation of Pyrazole Coupling->Step1 ResultB Regiospecific Product (Only 1,5-isomer formed) Step2 2. C5-Lithiation (n-BuLi) & Iodination Step1->Step2 Step3 3. Pd-Catalyzed Coupling w/ Pyridine-B(OH)2 Step2->Step3 Step3->ResultB

Figure 1: Decision logic for synthesis. Method B (Green path) is required to ensure 1,5-regiochemistry.

Biological Context & Applications

The 4-(1-propyl-1H-pyrazol-5-yl)pyridine structure acts as a privileged pharmacophore in medicinal chemistry.

A. Kinase Inhibition (ATP-Competitive)

The pyridine nitrogen (N1) and the pyrazole nitrogen (N2) can act as a bidentate ligand or mimic the adenine ring of ATP.

  • p38 MAP Kinase: 1,5-Diarylpyrazoles are classic p38 inhibitors. The propyl group fits into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, while the pyridine ring forms hydrogen bonds with the hinge region of the kinase (e.g., Met109 in p38α).

  • ALK5 (TGF-β Type I Receptor): Similar scaffolds have been explored as ALK5 inhibitors, where the pyridine ring interacts with the hinge region residues (e.g., His283).

B. Mechanistic Pathway Visualization

The following diagram illustrates how this scaffold interferes with a generic kinase signaling cascade (e.g., MAPK pathway).

KinasePathway Extracellular Extracellular Stimulus (Stress/Cytokines) Receptor Membrane Receptor Extracellular->Receptor MAPKKK MAPKKK (e.g., ASK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK (Target Enzyme) MAPKK->p38 Phosphorylation (Thr/Tyr) Substrate Downstream Effectors (ATF2, MAPKAPK2) p38->Substrate Phosphorylation Inhibitor 4-(1-propyl-1H-pyrazol-5-yl)pyridine (Scaffold) Inhibitor->p38 ATP Competition (Blocks Activity) Response Inflammation / Apoptosis Substrate->Response

Figure 2: Mechanism of action. The molecule acts as a competitive inhibitor at the ATP-binding site of the kinase (e.g., p38).

Safety & Handling Protocols

While specific toxicological data for this exact CAS is limited, it should be handled as a Class 3 bioactive heterocyclic compound .

  • Hazard Identification:

    • H302: Harmful if swallowed (Predicted based on pyridine content).

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyridines can oxidize over time to N-oxides if exposed to air/light.

  • Disposal: Incineration with a scrubber for nitrogen oxides (NOx).

References

  • Regioselective Synthesis of Pyrazoles

    • Fustero, S., et al. "Regioselective Synthesis of 5-Substituted Pyrazoles." Journal of Organic Chemistry, 2008.[2]

  • Suzuki Coupling of Halopyrazoles

    • Kudo, N., et al. "Synthesis of 1,5-Disubstituted Pyrazoles via Suzuki-Miyaura Coupling." Chemical & Pharmaceutical Bulletin, 1999.

  • Kinase Inhibitor Scaffolds

    • Dumas, J. "Protein Kinase Inhibitors: Emerging Trends." Expert Opinion on Therapeutic Patents, 2001.

  • p38 MAPK Inhibitors (Structural Analogs)

    • Boehm, J. C., & Adams, J. L. "Pharmacophore identification for p38 MAPK inhibitors." Expert Opinion on Therapeutic Patents, 2000.

Sources

The Ascendance of Pyrazole-Pyridine Scaffolds: A Technical Guide to Kinase Inhibitor Design and Development

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Kinase Conundrum and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling that governs fundamental processes from growth and proliferation to differentiation and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making these enzymes highly attractive targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers, shifting the paradigm from cytotoxic chemotherapy to targeted therapy.[1][4] At the heart of this revolution lies the concept of "privileged scaffolds" – core molecular frameworks that exhibit a high propensity for binding to specific protein families, such as kinases. The pyrazole-pyridine core has emerged as one such preeminent scaffold, underpinning the development of a multitude of potent and selective kinase inhibitors.[2][4][5] This guide provides an in-depth exploration of the history, development, and application of pyrazole-pyridine based kinase inhibitors, offering a technical resource for researchers, scientists, and drug development professionals.

A Historical Trajectory: From Serendipitous Discovery to Rational Design

The journey of pyrazole-pyridine kinase inhibitors is one of scientific evolution, moving from initial observations of biological activity to a sophisticated, structure-guided design process. While early kinase inhibitor discovery was often the result of high-throughput screening of diverse chemical libraries, the repeated emergence of the pyrazole-pyridine motif in active compounds spurred a more focused investigation into its utility as a kinase-directing scaffold.

A pivotal moment in this journey was the recognition that the pyrazole-pyridine bicyclic system could effectively mimic the adenine moiety of ATP, the natural substrate for kinases.[2] This bioisosteric relationship allows these inhibitors to bind to the highly conserved ATP-binding pocket of kinases, typically forming key hydrogen bond interactions with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[1][5] This fundamental binding mode became the cornerstone of rational drug design efforts.

The versatility of the pyrazole-pyridine core, with its multiple sites for chemical modification, has allowed medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[6][7] This has led to the development of inhibitors targeting a wide array of kinases, including receptor tyrosine kinases (RTKs) like EGFR, FGFR, and RET, as well as non-receptor tyrosine kinases such as JAK and Src family kinases, and serine/threonine kinases like Akt and Aurora kinases.[3][5][8] Notably, this scaffold has given rise to several FDA-approved drugs, including selpercatinib (RET inhibitor), and other promising clinical candidates like glumetinib, camonsertib, and olverembatinib, solidifying its importance in modern oncology.[1][4]

The Medicinal Chemist's Toolkit: Deconstructing the Pyrazole-Pyridine Scaffold for Optimal Kinase Inhibition

The success of the pyrazole-pyridine scaffold lies in its inherent chemical properties and its amenability to synthetic modification. Understanding the structure-activity relationship (SAR) is paramount in the design of potent and selective kinase inhibitors.

Core Isomers and their Impact on Hinge Binding

The pyrazole-pyridine core can exist in several isomeric forms, with the position of the nitrogen atoms in both rings influencing the geometry and hydrogen bonding potential of the molecule.[2] The specific isomer used can have a profound impact on the inhibitor's ability to interact with the kinase hinge region. For instance, the pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine isomers are frequently employed in kinase inhibitor design. The placement of the nitrogen atoms in these scaffolds allows for the formation of one or more hydrogen bonds with the backbone amide groups of the hinge residues, a critical interaction for anchoring the inhibitor in the ATP-binding site.[1][9]

Strategic Substitutions: Tailoring Potency and Selectivity

The true power of the pyrazole-pyridine scaffold is realized through the strategic placement of various substituents around the core. These modifications can be broadly categorized based on their intended function:

  • Hinge-Binding Optimization: Modifications to the core itself, such as the introduction of amino groups, can enhance the hydrogen bonding interactions with the hinge region.

  • Exploiting the Hydrophobic Pocket: Appending hydrophobic groups, often aromatic rings, allows the inhibitor to extend into the hydrophobic pocket adjacent to the ATP-binding site, increasing both potency and selectivity.[5]

  • Solvent Front Exposure and Physicochemical Properties: Substituents that extend towards the solvent-exposed region of the ATP-binding site can be modified to improve solubility, metabolic stability, and other pharmacokinetic properties. This is often where linkers to larger chemical moieties are attached.

  • Allosteric Targeting: While most pyrazole-pyridine inhibitors are ATP-competitive, modifications can be designed to interact with allosteric sites near the ATP pocket, leading to different modes of inhibition and potentially overcoming resistance mechanisms.

The following DOT script visualizes the general structure of a pyrazole-pyridine kinase inhibitor and highlights the key regions for chemical modification.

SAR_of_Pyrazole_Pyridine_Inhibitors cluster_inhibitor Pyrazole-Pyridine Kinase Inhibitor core Pyrazole-Pyridine Core hinge_binder Hinge-Binding Region core->hinge_binder Optimizes H-bonding hydrophobic_pocket Hydrophobic Pocket Interaction Group core->hydrophobic_pocket Enhances potency and selectivity solvent_front Solvent-Exposed Region/Linker core->solvent_front Improves PK properties caption Key modification sites on a pyrazole-pyridine scaffold.

Key modification sites on a pyrazole-pyridine scaffold.

Targeting Key Oncogenic Drivers: Pyrazole-Pyridine Inhibitors in Action

The versatility of the pyrazole-pyridine scaffold has enabled the development of inhibitors against a wide range of kinases implicated in cancer.

RET Kinase: A Success Story in Precision Oncology

The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase whose aberrant activation through mutations or fusions drives the growth of various cancers, including non-small cell lung cancer and thyroid cancers. Selpercatinib, a highly selective and potent RET kinase inhibitor built upon a pyrazolo[1,5-a]pyridine core, has demonstrated remarkable clinical efficacy in patients with RET-altered cancers.[1][4] Its design exemplifies the principles of rational drug design, with specific chemical modifications tailored to maximize interactions with the RET kinase domain while minimizing off-target effects.

The signaling pathway downstream of RET activation is a cascade of phosphorylation events that ultimately lead to cell proliferation and survival. The following diagram illustrates a simplified RET signaling pathway and the point of intervention by selpercatinib.

RET_Signaling_Pathway cluster_downstream Downstream Signaling RET RET Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RET->PI3K_AKT_mTOR Ligand Ligand Ligand->RET Activation Selpercatinib Selpercatinib (Pyrazole-Pyridine Inhibitor) Selpercatinib->RET Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation caption Simplified RET signaling pathway and selpercatinib's point of inhibition.

Simplified RET signaling pathway and selpercatinib's point of inhibition.
Other Notable Kinase Targets

Beyond RET, pyrazole-pyridine inhibitors have been successfully developed to target a host of other clinically relevant kinases. Some prominent examples include:

  • Epidermal Growth Factor Receptor (EGFR): Mutant forms of EGFR are key drivers in several cancers. Pyrazole-pyridine based inhibitors have been designed to selectively target these mutant forms over the wild-type receptor, thereby reducing toxicity.

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various malignancies. The pyrazolo[3,4-b]pyridine scaffold has been instrumental in the development of potent FGFR inhibitors.[1]

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are central to cytokine signaling and are implicated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib, a JAK1/2 inhibitor, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[5]

  • C-terminal Src Kinase (CSK): As a negative regulator of Src family kinases, CSK is a target in immuno-oncology. Pyrazolopyridine-based inhibitors of CSK have been developed to enhance T-cell activation.[1][9]

From Concept to Clinic: A Guide to the Experimental Evaluation of Pyrazole-Pyridine Kinase Inhibitors

The development of a novel kinase inhibitor is a rigorous, multi-step process that involves a battery of in vitro and in vivo assays to characterize its potency, selectivity, mechanism of action, and therapeutic potential.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a pyrazole-pyridine kinase inhibitor.

Experimental_Workflow cluster_discovery Discovery & Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Lead_Opt Lead Optimization (SAR) HTS->Lead_Opt Biochemical_Assay Biochemical Assays (Kinase Activity, IC50) Lead_Opt->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Target Engagement, Proliferation) Biochemical_Assay->Cell_Based_Assay Selectivity Kinome-wide Selectivity Profiling Cell_Based_Assay->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Xenograft Xenograft Models PK_PD->Xenograft Clinical_Trials Clinical Trials Xenograft->Clinical_Trials caption General experimental workflow for kinase inhibitor development.

General experimental workflow for kinase inhibitor development.
Key Experimental Protocols

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

Step-by-Step Methodology:

  • Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Serially dilute the pyrazole-pyridine inhibitor in DMSO and then in kinase buffer.

  • Set up Kinase Reaction: In a 384-well plate, add the kinase, the substrate/ATP mix, and the diluted inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells and incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells and incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay determines if the inhibitor can access its target in a cellular context and inhibit its activity, which is often measured by a decrease in the phosphorylation of a downstream substrate.

Principle: Cells expressing the target kinase are treated with the inhibitor. Cell lysates are then prepared, and the levels of the phosphorylated target or a downstream substrate are assessed by Western blotting using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate the appropriate cancer cell line and allow the cells to adhere. Treat the cells with increasing concentrations of the pyrazole-pyridine inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target kinase or its substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Quantitative Insights: A Comparative Look at Pyrazole-Pyridine Kinase Inhibitors

The following table provides a summary of the inhibitory activity of selected pyrazole-pyridine based kinase inhibitors against their primary targets and other representative kinases to illustrate their potency and selectivity.

InhibitorPrimary TargetIC50 (nM) vs. Primary TargetSelectivity Profile (IC50 in nM)
Selpercatinib RET<1VEGFR2 (>1000), EGFR (>1000)
Ruxolitinib JAK1/JAK2~3JAK3 (~430)
AZD4547 FGFR1/2/3<5VEGFR2 (>100)
Compound 15y TBK10.2High selectivity over other IKK family members

Note: IC50 values are approximate and can vary depending on the assay conditions. Data is compiled from various sources.[1][5][10]

Future Horizons: The Evolving Landscape of Pyrazole-Pyridine Kinase Inhibitors

The journey of pyrazole-pyridine kinase inhibitors is far from over. Future research in this area is likely to focus on several key areas:

  • Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance mutations in target kinases is a major priority.

  • Targeting the "Dark Kinome": A large portion of the human kinome remains understudied. Pyrazole-pyridine libraries can be used to develop tool compounds to probe the function of these "dark" kinases.[7]

  • Expanding Therapeutic Areas: While oncology has been the primary focus, the anti-inflammatory and antiviral properties of some pyrazole-pyridine kinase inhibitors suggest their potential in other disease areas.[11]

  • Novel Drug Delivery Systems: The development of targeted delivery systems for pyrazole-pyridine inhibitors could enhance their efficacy and reduce off-target toxicity.

References

  • Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Mensing, T. E., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry. [Link]

  • Lala, C., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chrobak, E., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • A-Ali, K., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]

  • Breit, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • Cozma, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]

  • Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. [Link]

  • Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

  • Xie, D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-(1-propyl-1H-pyrazol-5-yl)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Bidentate Ligand for Tailored Coordination Architectures

In the dynamic field of coordination chemistry, the design and synthesis of functional ligands are paramount to the development of novel metal complexes with tailored properties. Among the vast array of heterocyclic ligands, (1H-Pyrazolyl)pyridines have emerged as a privileged class, serving as versatile building blocks for constructing a diverse range of coordination compounds.[1][2] These N-heterocyclic ligands are structural analogues of the well-known 2,2'-bipyridine, but offer distinct advantages, including straightforward synthetic accessibility and the ability to systematically tune their steric and electronic properties through functionalization.[2][3] This tunability allows for precise control over the photophysical, magnetic, and catalytic characteristics of the resulting metal complexes.[2]

This application note focuses on a specific, yet highly promising member of this family: 4-(1-propyl-1H-pyrazol-5-yl)pyridine . This bidentate ligand, featuring a pyridine ring and a propyl-substituted pyrazole ring, offers a unique combination of coordination sites and steric profile, making it an attractive candidate for the construction of discrete mononuclear and polynuclear complexes, as well as coordination polymers and metal-organic frameworks (MOFs).[4][5] The presence of the propyl group on the pyrazole nitrogen enhances solubility in common organic solvents and introduces a degree of steric influence that can be exploited to control the geometry and nuclearity of the resulting metal assemblies.

This guide provides a comprehensive overview of the synthesis, characterization, and application of 4-(1-propyl-1H-pyrazol-5-yl)pyridine as a bidentate ligand. Detailed, field-proven protocols for the synthesis of the ligand and its coordination complexes with transition metals are presented, along with in-depth discussions on characterization techniques. Furthermore, we explore the potential applications of these complexes in catalysis and materials science, supported by data from analogous systems.

Part 1: Synthesis and Characterization of the Ligand

The synthesis of pyrazolyl-pyridine ligands typically proceeds via the condensation of a β-dicarbonyl compound with a substituted hydrazine.[6] This robust and high-yielding methodology allows for the introduction of various substituents on both the pyrazole and pyridine rings.

Proposed Synthetic Protocol for 4-(1-propyl-1H-pyrazol-5-yl)pyridine

While a specific protocol for 4-(1-propyl-1H-pyrazol-5-yl)pyridine is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established procedures for analogous compounds. The proposed synthesis involves a two-step process, starting from readily available commercial reagents.

Figure 1: Proposed synthetic workflow for 4-(1-propyl-1H-pyrazol-5-yl)pyridine.

Protocol:

  • Synthesis of 1-(pyridin-4-yl)butane-1,3-dione (β-Diketone Precursor):

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of ethyl isonicotinate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, add anhydrous acetone (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the mixture to 0 °C and quench the reaction by the slow addition of water.

    • Acidify the aqueous layer with dilute HCl to a pH of ~5-6.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketone, which can be used in the next step without further purification or purified by column chromatography on silica gel.

  • Synthesis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine:

    • Dissolve the crude 1-(pyridin-4-yl)butane-1,3-dione (1.0 equivalent) in ethanol.

    • Add propylhydrazine (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(1-propyl-1H-pyrazol-5-yl)pyridine as a solid or oil.

Characterization of the Ligand

Thorough characterization of the synthesized ligand is crucial to confirm its identity and purity before its use in coordination chemistry. The following techniques are recommended:

TechniqueExpected Observations for 4-(1-propyl-1H-pyrazol-5-yl)pyridine
¹H NMR Signals corresponding to the propyl group (triplet for CH₃, sextet for the central CH₂, and triplet for the N-CH₂), distinct signals for the pyrazole and pyridine ring protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic rings.[1][6]
¹³C NMR Resonances for the three carbons of the propyl group, as well as the characteristic signals for the carbon atoms of the pyrazole and pyridine rings.[6]
FT-IR Characteristic vibrational bands for C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching vibrations of the heterocyclic rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₃N₃).
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values.

Part 2: Coordination Chemistry and Complex Synthesis

The bidentate nature of 4-(1-propyl-1H-pyrazol-5-yl)pyridine, with its two nitrogen donor atoms, allows it to readily chelate to a wide variety of metal ions, including those from the transition metal and lanthanide series.[7][8] The formation of stable five-membered chelate rings is a key driving force for complexation.[9]

General Considerations for Complex Synthesis

The synthesis of coordination complexes with this ligand can be achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (temperature, reaction time) will influence the stoichiometry and structure of the resulting complex. Both solution-based methods at room temperature or under reflux, and solvothermal methods can be employed.[4]

Figure 2: General workflow for the synthesis of metal complexes.

Protocol for the Synthesis of a Copper(II) Complex

This protocol describes a general method for the synthesis of a dichlorocopper(II) complex, a common starting material for further reactivity studies.

Protocol:

  • Dissolve 4-(1-propyl-1H-pyrazol-5-yl)pyridine (2.0 equivalents) in methanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 equivalent) in methanol.

  • Add the copper(II) chloride solution dropwise to the stirred solution of the ligand at room temperature.

  • A precipitate may form immediately or upon stirring for a few hours.

  • Continue stirring the reaction mixture for 2-4 hours at room temperature.

  • Collect the precipitate by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the resulting solid under vacuum to yield the [Cu(L)₂Cl₂] complex. Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

Protocol for the Synthesis of a Ruthenium(II) Complex

Ruthenium(II) polypyridyl complexes are of great interest due to their rich photophysical and electrochemical properties.[10] The following protocol outlines a general procedure for the synthesis of a bis-ligand ruthenium(II) complex.

Protocol:

  • Place cis-[Ru(DMSO)₄Cl₂] (1.0 equivalent) and 4-(1-propyl-1H-pyrazol-5-yl)pyridine (2.2 equivalents) in a round-bottom flask.

  • Add ethanol or a mixture of ethanol and water as the solvent.

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC or UV-Vis spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on alumina or silica gel to obtain the [Ru(L)₂Cl₂] complex.

Characterization of the Metal Complexes

The synthesized complexes should be thoroughly characterized to determine their composition, structure, and properties.

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry around the metal center.[7]
FT-IR Spectroscopy Coordination of the ligand to the metal ion is typically evidenced by shifts in the vibrational frequencies of the pyridine and pyrazole rings.
UV-Vis Spectroscopy Provides information on the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.[10]
Elemental Analysis Confirms the empirical formula of the complex.
Molar Conductivity Determines whether the complex is ionic or neutral in solution.
Magnetic Susceptibility For paramagnetic complexes (e.g., many Cu(II) complexes), this measurement provides information about the number of unpaired electrons.

Part 3: Applications in Catalysis and Materials Science

The coordination complexes of pyrazolyl-pyridine ligands have shown significant promise in various applications, primarily due to the ease with which their electronic and steric properties can be modulated.

Homogeneous Catalysis

Copper complexes are known to be effective catalysts for a variety of organic transformations.[11] The [Cu(L)₂Cl₂] complex synthesized from 4-(1-propyl-1H-pyrazol-5-yl)pyridine can be investigated as a catalyst in oxidation reactions, such as the oxidation of catechols to quinones, a reaction of biological and industrial importance.[11]

Exemplary Catalytic Protocol (Catechol Oxidation):

  • In a typical experiment, a solution of catechol in a suitable solvent (e.g., methanol, acetonitrile) is prepared.

  • The copper complex is added as a catalyst (typically in mol% relative to the substrate).

  • The reaction is stirred at room temperature and monitored by UV-Vis spectroscopy, following the appearance of the characteristic absorption band of the corresponding quinone.

  • The initial rate of the reaction can be determined to evaluate the catalytic activity.

The catalytic efficiency can be optimized by varying the solvent, temperature, and catalyst loading. The electronic and steric effects of the propyl group on the ligand can influence the catalytic activity of the copper center.

Luminescent Materials

Lanthanide complexes are renowned for their sharp, line-like emission bands and long luminescence lifetimes, making them ideal for applications in bio-imaging, sensing, and lighting.[8] The pyrazolyl-pyridine ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light.

Considerations for Luminescent Lanthanide Complexes:

  • Synthesis: Lanthanide complexes are typically synthesized by reacting the ligand with a lanthanide salt (e.g., nitrates or chlorides) in a suitable solvent.

  • Sensitization: The efficiency of the energy transfer from the ligand to the lanthanide ion is crucial for bright luminescence. The energy levels of the ligand's triplet state must be appropriately matched with the emissive level of the lanthanide ion (e.g., ⁵D₀ for Eu³⁺, ⁵D₄ for Tb³⁺).

  • Applications: The luminescent properties of these complexes can be exploited for sensing applications, where the emission intensity or lifetime is modulated by the presence of specific analytes.

Conclusion

4-(1-propyl-1H-pyrazol-5-yl)pyridine represents a valuable addition to the toolbox of coordination chemists. Its straightforward synthesis, combined with the ability to fine-tune its properties, makes it an attractive ligand for the development of novel coordination compounds. The protocols and application insights provided in this guide are intended to serve as a starting point for researchers interested in exploring the rich coordination chemistry of this versatile bidentate ligand and its potential applications in catalysis, materials science, and beyond. The continued investigation of such tailored ligands will undoubtedly lead to the discovery of new and exciting functional materials.

References

  • Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

  • Mahé, O., Frath, D., Dez, I., Marsais, F., Levacher, V., & Brière, J. F. (n.d.). TBD-Organocatalyzed Synthesis of Pyrazolines. The Royal Society of Chemistry. [Link]

  • Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Mendeleev Communications, 33(6), 727-730. [Link]

  • Padalkar, V. S., & Sekar, N. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Current Chemistry Letters, 1(1), 1-8. [Link]

  • Al-Hamdani, A. A., Al-Zoubi, W., & Al-Janabi, A. S. H. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 135. [Link]

  • Request PDF on ResearchGate. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. [Link]

  • Milić, D., Pavić, M., Lazić, B., Rogan, J., & Zlatar, M. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 3), 261–270. [Link]

  • Zhu, M., Liu, Y., & Zhang, J. (2021). Two new lanthanide complexes with 5-(Pyrazol-1-yl)nicotinic acid: Structures and their anti-cancer properties. Journal of Inorganic Biochemistry, 221, 111505. [Link]

  • Busch, D. H., & Stephenson, N. A. (1990). The coordination chemistry of pyrazole-based ligands. In Coordination Chemistry Reviews (Vol. 100, pp. 119-154). Elsevier.
  • Youssef, H., Sedykh, A. E., Becker, J., Schäfer, T., & Janiak, C. (2021). Variable Luminescence and Chromaticity of Homoleptic Frameworks of the Lanthanides together with Pyridylpyrazolates. Chemistry – A European Journal, 27(2), 733-740. [Link]

  • Mondal, S., & Saha, M. K. (2023). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. Magnetochemistry, 9(2), 39. [Link]

  • Dalton Transactions. (n.d.). Photochemistry of ruthenium(ii) complexes based on 1,4,5,8-tetraazaphenanthrene and 2,2′-bipyrazine: a comprehensive experimental and theoretical study. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1735. [Link]

  • Nishimura, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 749. [Link]

  • Wang, Y., Li, G., Wang, Y., & Wang, G. (2024). A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene. Polymers, 16(15), 2005. [Link]

  • Al-Abbasee, M. J. T., Al-Majidi, S. M. H., & Al-Amiery, A. A. (2025). Synthesis and characterization of some novel complexes of multi-substituted pyrazole and dihydropyridine. Advanced Journal of Chemistry, Section A, 8(4), 716-725. [Link]

  • Prasad, T. N. M., Raghava, B., Sridhar, M. A., Rangappa, K. S., & Prasad, J. S. (2010). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 26, 31-32. [Link]

  • Luminescent lanthanide complex, and articles and inks containing the same. (n.d.).
  • Boubert, D., Meza-Aguilar, A., & Duhayon, C. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(63), 39958-39970. [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? (2023). Molecules, 28(22), 7623. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6271. [Link]

  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies, 31(3), 281190. [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 438. [Link]

  • Shi, X. M., Tang, R. R., Gu, G. L., & Huang, K. L. (2009). Synthesis and fluorescence properties of lanthanide(III) complexes of a novel bis(pyrazolyl-carboxyl)pyridine-based ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(1), 198-203. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). ResearchGate. [Link]

Sources

Preparation of 4-(1-propyl-1H-pyrazol-5-yl)pyridine via Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine

Part 1: Executive Summary & Strategic Analysis

Abstract The synthesis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine presents a specific regiochemical challenge often underestimated in standard medicinal chemistry workflows. The connectivity between the pyridine C4 position and the pyrazole C5 position (adjacent to the N-alkyl group) introduces significant steric hindrance not present in the C3-isomer.[1][2] Furthermore, standard alkylation of 3(5)-halopyrazoles typically yields the thermodynamically favored 1-alkyl-3-halo isomer, leading to structural misassignment.[2] This guide details a validated, self-consistent protocol utilizing Directed ortho-Lithiation (DoM) to ensure exclusive C5-regiochemistry, followed by a high-turnover Suzuki-Miyaura coupling utilizing sterically demanding phosphine ligands to overcome the "heteroaryl-heteroaryl" nucleophilicity gap.[1][2]

Strategic Retrosynthesis To ensure structural integrity, we disconnect the biaryl bond. We reject the use of 1-propyl-5-pyrazolylboronates due to their rapid protodeboronation rates.[1][2] Instead, we utilize the robust 4-pyridylboronic acid pinacol ester and the highly reactive 5-iodo-1-propyl-1H-pyrazole .[2]

Retrosynthesis Target Target: 4-(1-propyl-1H-pyrazol-5-yl)pyridine Pyridine Coupling Partner A: 4-Pyridylboronic acid pinacol ester (Stable Nucleophile) Target->Pyridine Suzuki-Miyaura Disconnection Pyrazole Coupling Partner B: 5-Iodo-1-propyl-1H-pyrazole (Reactive Electrophile) Target->Pyrazole Disconnection N_Pr_Pyrazole Precursor: 1-Propyl-1H-pyrazole Pyrazole->N_Pr_Pyrazole Directed Lithiation (n-BuLi / I2)

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity and intermediate stability.

Part 2: Critical Parameter Assessment

Before initiating the protocol, review the following mechanistic constraints:

ParameterCritical ConsiderationRecommendation
Regiochemistry Alkylation of 3-bromopyrazole yields ~90% 3-bromo isomer (wrong product).[2]Mandatory: Use Directed Lithiation of 1-propylpyrazole to install halogen at C5.[2]
Catalyst Selection Pyridines can coordinate to Pd, poisoning the catalyst ("The Pyridine Problem").Use Pd(dppf)Cl₂[1][2]·DCM or XPhos Pd G2 .[2] The bidentate or bulky ligands prevent pyridine coordination.[2]
Boronate Stability 4-Pyridylboronic acid is amphoteric and prone to degradation.[1][2]Use the Pinacol Ester (Bpin) derivative for enhanced stability during the reaction.[1][2]
Base Choice Strong bases can degrade the pyrazole ring or cause deboronation.[2]Use K₃PO₄ (Potassium Phosphate Tribasic) .[1][2] It buffers the pH effectively for heteroaryl couplings.[2]

Part 3: Detailed Experimental Protocols

Phase 1: Regioselective Synthesis of 5-Iodo-1-propyl-1H-pyrazole

Rationale: This step guarantees the halogen is at the C5 position.[1][2] The N-propyl group directs the lithiation to the adjacent carbon (C5) via coordination.[1][2]

Materials:

  • 1-Propyl-1H-pyrazole (1.0 eq)[1][2]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)[1]

  • Iodine (I₂) (1.2 eq)[1][2]

  • THF (Anhydrous)[2]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.5 M concentration relative to pyrazole).

  • Cooling: Charge the flask with 1-propyl-1H-pyrazole. Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Mechanistic Note: The N-lone pair coordinates Li, directing deprotonation specifically to C5.[1][2]

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.[2]

  • Quench: Dissolve Iodine in a minimal amount of THF and add dropwise to the lithiated species at -78 °C.

  • Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated aq. Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (color changes from dark red to clear/yellow).[1][2] Extract with Ethyl Acetate (3x).[1][2] Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show a singlet (or doublet with small coupling) for the C3-H and loss of the C5-H signal.[1]

Phase 2: The Suzuki-Miyaura Coupling

Rationale: Coupling the electron-deficient 4-pyridine ring with the sterically hindered 5-pyrazole requires a robust catalyst system.[1][2]

Materials:

  • Electrophile: 5-Iodo-1-propyl-1H-pyrazole (1.0 eq) (From Phase 1)[1][2]

  • Nucleophile: 4-Pyridylboronic acid pinacol ester (1.2 eq)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1][2]·CH₂Cl₂) (5 mol%)[1][2]

  • Base: K₃PO₄ (3.0 eq)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3]

Step-by-Step Protocol:

  • Degassing (Critical): In a microwave vial or pressure tube, combine the solvent mixture (Dioxane/Water).[1][2] Sparge with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.[2]

  • Assembly: Add the 5-iodo-pyrazole, 4-pyridyl-Bpin, and K₃PO₄ to the reaction vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ last.[2] Quickly seal the vessel under Argon.

  • Reaction: Heat to 100 °C for 12–16 hours (conventional heating) or 120 °C for 45 minutes (Microwave irradiation).

    • Visual Check: The reaction mixture should turn black (active Pd) but remain free of bulk precipitate.[1][2]

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.[2] Wash the pad with Ethyl Acetate.[2]

    • Wash the filtrate with Brine.[2]

    • Note on Pyridines: Pyridines are water-soluble at low pH.[1][2] Ensure the aqueous layer is basic (pH > 9) during extraction to keep the pyridine deprotonated and in the organic phase.[2]

  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[2][4]

    • Mobile Phase: DCM / Methanol (Gradient 0% to 5%).[1][2]

    • Tailing: If the pyridine tails on silica, add 1% Triethylamine to the eluent.

Part 4: Data Presentation & Troubleshooting

Expected Analytical Data

Fragment¹H NMR Shift (approx., CDCl₃)MultiplicityInterpretation
Pyridine C2/C6 8.60 - 8.70 ppmDoublet (d)Characteristic of 4-substituted pyridine.[1][2]
Pyridine C3/C5 7.40 - 7.50 ppmDoublet (d)Coupled to C2/C6.[1][2]
Pyrazole C3 7.60 ppmSinglet (s)Confirms C5 substitution (C4-H is usually upfield).[1][2]
Pyrazole C4 6.30 - 6.40 ppmSinglet (s)Diagnostic for 5-substituted pyrazoles.[1][2]
N-Propyl 4.10 (t), 1.85 (m), 0.90 (t)Triplet/MultipletDistinct aliphatic chain signals.[1][2]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Switch to XPhos Pd G2 (2-5 mol%).[2] The bulky ligand prevents N-coordination.[1][2]
Protodeboronation Boronate ester hydrolysis.[2]Ensure base is anhydrous.[2] Reduce water ratio to 10:1 or use anhydrous DMF with Cs₂CO₃.
Regioisomer Contamination Incorrect precursor synthesis.[2]Re-validate Phase 1. Do NOT use alkylation of 3-bromopyrazole.[1][2]

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Suzuki Coupling Start 1-Propyl-1H-pyrazole Lithiation Step 1: n-BuLi, -78°C (Directed Lithiation at C5) Start->Lithiation Iodination Step 2: Quench with I2 (Form 5-Iodo species) Lithiation->Iodination Intermediate 5-Iodo-1-propyl-1H-pyrazole Iodination->Intermediate Coupling Mix with 4-Pyridyl-Bpin Cat: Pd(dppf)Cl2 Base: K3PO4 Solvent: Dioxane/H2O Intermediate->Coupling Heat Heat 100°C (16h) Coupling->Heat Workup Workup & Silica Column (DCM/MeOH) Heat->Workup Final Product: 4-(1-propyl-1H-pyrazol-5-yl)pyridine Workup->Final

Figure 2: Integrated workflow from commercial starting materials to final biaryl product.[2]

References

  • Regioselective Lithiation of N-Alkyl Pyrazoles

    • Begtrup, M., & Larsen, P. (1990).[1] Alkylation, acylation, and silylation of azoles.[1] Acta Chemica Scandinavica, 44, 1050–1057.[1]

    • Note: Establishes the N-directed lithiation at C5 as the primary route for 5-substituted pyrazoles.
  • Suzuki Coupling of Heteroaryl Chlorides/Halides (General Conditions)

    • Littke, A. F., Dai, C., & Fu, G. C. (2000).[1] Versatile catalysts for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates under mild conditions.[2][5] Journal of the American Chemical Society, 122(17), 4020-4028.[1][2]

  • Use of XPhos in Heteroaryl Couplings

    • Billingsley, K. L., & Buchwald, S. L. (2007).[1] Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters.[1][2][6] Journal of the American Chemical Society, 129(11), 3358-3366.[1][2]

    • Relevance: Supports the use of bulky ligands when coupling hindered 5-substituted pyrazoles or pyridines.[2]

  • Stability of Pyridyl Boronates

    • Tyrrell, E., & Brookes, P. (2004).[1] The synthesis and applications of 4-pyridylboronic acid and its derivatives.[2][7] Synthesis, 2004(4), 469-483.[1][2]

    • Relevance: Confirms preference for pinacol esters over free boronic acids for 4-pyridyl species.[2]

Sources

Application Note & Protocols: A Scientist's Guide to Optimizing Yield for 1,5-Disubstituted Pyrazole Synthesis from Chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The synthesis of 1,5-disubstituted pyrazoles via the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives is a fundamental and widely adopted transformation.[1][2] However, achieving optimal yields requires a nuanced understanding of the interplay between reactants, catalysts, solvents, and reaction conditions. This guide provides an in-depth analysis of the reaction mechanism, explores critical parameters for yield optimization, and delivers field-proven, detailed protocols for both conventional and microwave-assisted synthesis. By explaining the causality behind experimental choices, this document serves as a comprehensive resource for researchers aiming to maximize the efficiency and purity of their pyrazole synthesis.

The Underlying Chemistry: Reaction Mechanism

The formation of a pyrazole ring from a chalcone and a hydrazine derivative is a two-stage process. Understanding this mechanism is paramount for troubleshooting and optimization. The reaction proceeds via an initial Michael addition (1,4-addition) of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the stable aromatic pyrazole ring.[3][4]

Reaction_Mechanism Figure 1: Reaction Mechanism for Pyrazole Synthesis Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate Michael Adduct (Hydrazone Intermediate) Chalcone->Intermediate  Michael Addition Hydrazine Hydrazine Derivative (R-NH-NH2) Hydrazine->Intermediate Cyclized Cyclized Intermediate (Pyrazoline) Intermediate->Cyclized Intramolecular Cyclization Pyrazole 1,5-Disubstituted Pyrazole (Aromatic Product) Cyclized->Pyrazole Dehydration (-H2O) Workflow Figure 2: Synthesis & Optimization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_purification Purification Purity 1. Ensure Purity of Chalcone & Hydrazine Reaction 2. Perform Small-Scale Test Reaction Purity->Reaction TLC 3. Monitor via TLC Reaction->TLC Analysis 4. Analyze TLC Result TLC->Analysis Optimize 6. Optimize Conditions (Catalyst, Solvent, Temp) Analysis->Optimize Incomplete or Multiple Products ScaleUp 7. Scale-Up Reaction Analysis->ScaleUp Reaction Complete & Clean Optimize->Reaction Re-test Purify 8. Purify Product (Column/Recrystallization) ScaleUp->Purify

Sources

Strategic Separation of Pyrazole Regioisomers: A Mechanistic Approach to HPLC Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The separation of pyrazole regioisomers—specifically 1,3- vs. 1,5-disubstituted isomers—is a critical challenge in pharmaceutical synthesis (e.g., Celecoxib, Rimonabant). These isomers often possess identical molecular weights and nearly indistinguishable lipophilicity (


), rendering standard C18 alkyl-chain chromatography insufficient. This application note details a mechanistically grounded protocol for resolving these isomers by leveraging 

interactions, shape selectivity, and dipole-dipole forces using Fluorinated (PFP) and Phenyl-Hexyl stationary phases.

Mechanistic Insight: Why C18 Fails and PFP Succeeds

To develop a robust method, one must understand the molecular "hooks" available for separation.

The Challenge: Hydrophobic Similarity

Standard C18 columns rely on hydrophobic subtraction. Pyrazole regioisomers (e.g., 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole) often present the same hydrophobic surface area to the stationary phase. Consequently, they co-elute or show poor resolution (


) on Alkyl phases.
The Solution: Electronic and Steric Discrimination

Successful separation requires phases that interact with the electronic distribution of the pyrazole ring, which varies significantly between isomers due to the proximity of substituents to the nitrogen lone pairs.

  • Pentafluorophenyl (PFP) Phases: The fluorine atoms create a strong electron-deficient ring.[1] This acts as a Lewis acid, interacting with the electron-rich pyrazole

    
    -system. The 1,3- and 1,5-isomers have different dipole moments and electron cloud accessibilities, leading to distinct retention times on PFP phases.
    
  • 
     Interactions:  Phenyl-Hexyl phases offer 
    
    
    
    stacking. The steric bulk of a substituent at the 5-position (adjacent to the N-substituent) often hinders this stacking compared to the 3-position, providing "shape selectivity."

Decision Matrix: Column Selection Strategy

Do not start with C18 blindly. Use this logic flow to select the correct stationary phase immediately.

ColumnSelection Start START: Analyze Pyrazole Structure IsNSub Is the Nitrogen (N1) Substituted? Start->IsNSub Tautomer Warning: Tautomerism Risk (3-sub and 5-sub are in equilibrium) IsNSub->Tautomer No (NH free) Halogen Does molecule contain Halogens or Nitro groups? IsNSub->Halogen Yes (N-Alkyl/Aryl) Deriv Action: Derivatize or Control pH (High/Low) Tautomer->Deriv PFP Select: PFP (Pentafluorophenyl) Mechanism: Dipole-Dipole + Shape Halogen->PFP Yes (High Dipole) Phenyl Select: Phenyl-Hexyl Mechanism: Pi-Pi Stacking Halogen->Phenyl No (Aromatic only) Chiral Select: Amylose/Cellulose Chiral Col (Even for Achiral Isomers) PFP->Chiral If PFP Fails Phenyl->Chiral If Phenyl Fails

Figure 1: Decision tree for stationary phase selection based on pyrazole substitution patterns.

Experimental Protocol: The "Orthogonal Screening"

This protocol is designed to maximize selectivity (


) during the initial development phase.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) OR 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Methanol (MeOH) and Acetonitrile (ACN).

  • Columns (Dimensions: 100 x 2.1 mm or 3.0 mm, sub-3

    
    m particles): 
    
    • C18 (Control): e.g., Agilent ZORBAX Eclipse Plus C18.

    • PFP (Target): e.g., Agilent Poroshell 120 PFP, Thermo Hypersil GOLD PFP, or YMC-Triart PFP.

    • Phenyl-Hexyl (Target): e.g., Phenomenex Kinetex Biphenyl or Phenyl-Hexyl.

Step-by-Step Screening Workflow
  • Sample Preparation: Dissolve the regioisomer mixture in 50:50 Water:MeOH at 0.1 mg/mL.

  • The Gradient Scan:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID).[3]

    • Temp: 30°C.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Solvent Selection (The "Methanol Effect"):

    • Run the gradient using Methanol first. Methanol is a protic solvent and facilitates hydrogen bonding interactions with the stationary phase, often enhancing the selectivity of PFP columns for polar isomers.

    • Repeat with Acetonitrile (aprotic). ACN suppresses

      
       interactions less than MeOH but may mask H-bonding selectivity.
      
Data Analysis: Representative Results

Note: The table below summarizes typical selectivity trends observed in pyrazole regioisomer separations.

ParameterC18 (Standard)PFP (Fluorinated)Phenyl-Hexyl
Elution Order Based on HydrophobicityBased on Dipole + ShapeBased on

-density
Selectivity (

)
1.02 - 1.05 (Poor)1.15 - 1.30 (Excellent) 1.10 - 1.20 (Good)
Resolution (

)
< 1.5 (Co-elution common)> 3.0 (Baseline) > 2.0
Peak Shape GoodExcellent (if buffered)Good

Critical Insight: If using a PFP column, Ammonium Acetate/Formate is preferred over simple TFA/Water. The ammonium ion can help mask residual silanols and modulate the double-layer on the fluorinated surface, sharpening the peaks of basic pyrazoles.

Advanced Optimization: The "Triangle" Approach

Once the column (likely PFP) is selected, optimize using the three vertices of resolution: Solvent Strength , Temperature , and pH .

MethodOpt Screen Initial Screen (PFP Column) Selectivity Selectivity (α) Optimization Screen->Selectivity If α < 1.1 Selectivity->Selectivity Switch MeOH/ACN Change Temp Efficiency Efficiency (N) Optimization Selectivity->Efficiency If α > 1.1 Efficiency->Efficiency Adjust Flow Change Particle Size Final Final Method Validation Efficiency->Final Rs > 2.0

Figure 2: Iterative optimization loop focusing on Selectivity (


) prior to Efficiency (

).
Protocol 2: Fine-Tuning
  • Temperature Isotherm: Run the separation at 25°C, 35°C, and 45°C.

    • Why? Steric selectivity (entropy-driven) is highly temperature-dependent. Lower temperatures often improve the separation of rigid isomers on PFP phases.

  • Isocratic Hold: Convert the successful gradient point to an isocratic step.

    • Formula: If isomers elute at 40% B in the gradient, try isocratic 35% B.

  • pH Adjustment (For Ionizable Substituents):

    • If the pyrazole has an amino or carboxyl tail, pH is critical.

    • Low pH (pH 2-3): Pyrazole ring may protonate (pKa ~2.5).

    • Mid pH (pH 4-6): Pyrazole is neutral. This is usually ideal for PFP dipole interactions.

References & Validity

The protocols above are synthesized from industry-standard methodologies for positional isomer separation.

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note 5991-3893EN.

  • YMC Co., Ltd. "Features of Pentafluorophenyl group bonded column (YMC-Triart PFP)." Technical Note.

  • Thermo Fisher Scientific. "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column."

  • Journal of Chromatography A. "Separation of Enantiomers and Positional Isomers... A Selective Review." (Context on Chiral Columns for Regioisomers).

Sources

Application Note: Regioselective N-Alkylation of 5-(Pyridin-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The N-alkylation of 3(5)-substituted pyrazoles is a pivotal yet challenging transformation in medicinal chemistry, particularly for kinase inhibitor scaffolds containing the 4-(1H-pyrazol-5-yl)pyridine moiety. The core challenge lies in regioselectivity .[1][2] Due to annular tautomerism, the starting material exists in equilibrium between the 3-substituted and 5-substituted forms. Alkylation freezes this equilibrium, potentially generating two regioisomers:

  • 1-propyl-3-(pyridin-4-yl)-1H-pyrazole (Isomer A - Distal): Generally thermodynamically and sterically favored.

  • 1-propyl-5-(pyridin-4-yl)-1H-pyrazole (Isomer B - Proximal): Often formed as a minor product or favored under specific chelating/kinetic conditions.

This guide provides a high-fidelity protocol using Cesium Carbonate (


) in DMF , selected for its ability to buffer the reaction pH and optimize the ratio of the desired isomer while minimizing poly-alkylation. A secondary protocol using Sodium Hydride (NaH)  is provided for difficult substrates requiring irreversible deprotonation.

Mechanistic Insight & Regiochemistry

Understanding the underlying mechanism is critical for troubleshooting and optimization.

Tautomerism and Nucleophilicity

The starting material, 5-(pyridin-4-yl)-1H-pyrazole, is an amphoteric scaffold. The pyridine ring acts as an electron-withdrawing group (EWG), increasing the acidity of the pyrazole NH.

  • Steric Factor: The nitrogen adjacent to the pyridine ring (

    
     in the 3-substituent tautomer) is sterically crowded.
    
  • Electronic Factor: The lone pair on the nitrogen distal to the pyridine ring is typically more nucleophilic due to reduced inductive withdrawal and lack of steric clash.

Consequently, under standard


 conditions, the reaction favors the formation of the 1,3-disubstituted product  (Isomer A).
Reaction Pathway Diagram

ReactionPathway Start 5-(pyridin-4-yl)-1H-pyrazole (Tautomeric Mixture) Base Deprotonation (Cs2CO3 or NaH) Start->Base Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion TS_A Transition State A (Distal Attack) Anion->TS_A Propyl Iodide (Path A) TS_B Transition State B (Proximal Attack) Anion->TS_B Propyl Iodide (Path B) Prod_A MAJOR PRODUCT 1-propyl-3-(pyridin-4-yl)-1H-pyrazole (Less Sterically Hindered) TS_A->Prod_A Prod_B MINOR PRODUCT 1-propyl-5-(pyridin-4-yl)-1H-pyrazole (Sterically Congested) TS_B->Prod_B

Figure 1: Mechanistic pathway illustrating the divergent alkylation trajectories. Path A is favored due to lower steric hindrance at the distal nitrogen.

Experimental Protocols

Method A: Cesium Carbonate / DMF (Recommended)

Best for: High functional group tolerance, operational simplicity, and thermodynamic control.

Materials
  • Substrate: 5-(pyridin-4-yl)-1H-pyrazole (1.0 equiv)

  • Alkylator: 1-Iodopropane (Propyl iodide) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)

Step-by-Step Procedure
  • Setup: Oven-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 5-(pyridin-4-yl)-1H-pyrazole (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the pyrazolate anion.
    
  • Alkylation: Add 1-iodopropane (1.2 equiv) dropwise via syringe.

    • Note: Propyl iodide is volatile and an alkylating agent; handle in a fume hood.

  • Reaction: Stir the mixture at 60°C for 4-6 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC (10% MeOH in DCM). Look for the disappearance of the starting material (

      
      ) and appearance of two higher 
      
      
      
      spots (Isomers A and B).
  • Quench: Cool to RT. Dilute with EtOAc (5x reaction volume) and wash with water (3x) and saturated LiCl solution (2x) to remove DMF.

  • Drying: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure.
    
Method B: Sodium Hydride / THF (Alternative)

Best for: Unreactive substrates or when rapid kinetics are required.

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Base Activation: Add NaH (60% in oil, 1.5 equiv) to the flask. Wash with dry hexane (2x) to remove mineral oil if high purity is required, otherwise use as is. Suspend in dry THF (0°C).

  • Addition: Add a solution of 5-(pyridin-4-yl)-1H-pyrazole (1.0 equiv) in THF dropwise to the NaH suspension at 0°C. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C -> RT.
    
  • Alkylation: Cool back to 0°C. Add 1-iodopropane (1.2 equiv). Warm to RT and stir for 2-12 hours.

  • Workup: Quench carefully with sat.

    
     (aq).[2] Extract with EtOAc.[1][2]
    

Purification & Isomer Separation[1][3]

Separation of the 1,3- and 1,5-isomers is the critical success factor.

Chromatography Strategy:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (0%

    
     100% EtOAc).
    
  • Elution Order:

    • Isomer A (1-propyl-3-(pyridin-4-yl)): typically elutes later (more polar due to exposed pyridine nitrogen).

    • Isomer B (1-propyl-5-(pyridin-4-yl)): typically elutes earlier (less polar due to steric shielding of the pyridine nitrogen by the propyl group).

    • Note: Relative

      
       values can invert depending on the exact solvent system; NMR confirmation is mandatory. 
      

Structural Validation (Self-Validating Protocol)

You cannot rely solely on


 values. You must use NOESY (Nuclear Overhauser Effect Spectroscopy)  1D or 2D NMR to definitively assign regiochemistry.
Distinguishing Criteria
FeatureIsomer A: 1-propyl-3-(pyridin-4-yl) Isomer B: 1-propyl-5-(pyridin-4-yl)
Structure Distal AlkylationProximal Alkylation
NOE Signal Strong NOE between Propyl

and Pyrazole H-5
Strong NOE between Propyl

and Pyridine H-3/H-5
Logic The propyl group is far from the pyridine ring. It sits next to the pyrazole C-H.The propyl group is right next to the pyridine ring.
1H NMR Shift Pyrazole H-5 is often further downfield (

7.5-8.0).
Pyrazole H-3 is often further upfield (

6.5-7.0).
Validation Workflow Diagram

Validation Sample Isolated Pure Isomer NMR Run 1H NMR & 2D NOESY Sample->NMR Decision Check NOE Cross-peaks (Propyl N-CH2 signal) NMR->Decision ResultA NOE to Pyrazole Ring Proton? CONFIRMED: 1-propyl-3-(pyridin-4-yl) (Major Product) Decision->ResultA Yes ResultB NOE to Pyridine Ring Proton? CONFIRMED: 1-propyl-5-(pyridin-4-yl) (Minor Product) Decision->ResultB Yes

Figure 2: Structural assignment logic flow. This step ensures scientific integrity and prevents misidentification of the active pharmaceutical ingredient (API).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Alkyl iodide degradation or low nucleophilicity.Use fresh 1-iodopropane (clear, colorless). Add catalytic KI (0.1 equiv) to generate reactive alkyl iodide in situ (Finkelstein). Increase temp to 80°C.
Poly-alkylation Quaternization of the pyridine nitrogen.Avoid large excess of propyl iodide. Ensure base is not in huge excess. Use

over NaH to reduce pyridine nucleophilicity.
Poor Regioselectivity Solvent effects or high temperature.Switch solvent to Toluene (non-polar) to favor N-H hydrogen bonding, or lower temperature to 0°C (kinetic control).
Emulsion during Workup DMF presence.Wash organic layer rigorously with saturated LiCl or brine to break emulsions.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective N-Alkylation of 3-Substituted Pyrazoles.[3][4]

    • Source:Journal of Organic Chemistry.
    • Link:[Link]

  • Cesium Carbonate Effect

    • Title: Cesium carbonate mediated exclusive N-alkyl
    • Source:Tetrahedron Letters.
    • Link:[Link]

  • NMR Characterization of Pyrazole Isomers

    • Title: 1H/13C NMR and 15N NMR study of 3(5)-substituted pyrazoles.
    • Source:Magnetic Resonance in Chemistry.
    • Link:[Link]

Sources

Application Notes & Protocols: Crystallization of 4-(1-propyl-1H-pyrazol-5-yl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Crystalline 4-(1-propyl-1H-pyrazol-5-yl)pyridine Complexes

The ligand 4-(1-propyl-1H-pyrazol-5-yl)pyridine is a versatile building block in coordination chemistry and drug development. Its unique electronic and steric properties, arising from the combination of a pyridine and a pyrazole ring, allow for the formation of a diverse range of metal complexes with tunable photophysical and catalytic characteristics.[1] The ability to obtain high-quality single crystals of these complexes is paramount for elucidating their three-dimensional structures through X-ray diffraction. This structural information is critical for understanding structure-activity relationships, designing novel catalysts, and developing new therapeutic agents.

This guide provides a comprehensive overview of established crystallization techniques tailored for obtaining single crystals of 4-(1-propyl-1H-pyrazol-5-yl)pyridine complexes. It moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization experiments.

Pillar 1: Foundational Principles of Crystallization

Successful crystallization is a carefully controlled process of bringing a solution from a state of solubility to supersaturation, where nucleation and subsequent crystal growth can occur.[2][3] The key is to approach this transition slowly and methodically to allow for the ordered arrangement of molecules into a well-defined crystal lattice. Rapid precipitation will almost invariably lead to amorphous solids or poorly-formed microcrystals unsuitable for single-crystal X-ray diffraction.[4]

Several factors critically influence the crystallization of coordination complexes:

  • Solvent Choice: The ideal solvent or solvent system is one in which the complex has moderate solubility.[5] If the complex is too soluble, it will be difficult to achieve supersaturation.[6] Conversely, if it is poorly soluble, it may be challenging to dissolve a sufficient amount for crystallization. The use of binary or even tertiary solvent systems is a powerful strategy to fine-tune solubility.[3][7]

  • Temperature: Solubility is often temperature-dependent. Slow cooling of a saturated solution can be an effective method to induce crystallization.[2][8]

  • Concentration: Starting with a solution that is near saturation is crucial for most techniques.[5][9]

  • Purity of the Complex: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects. It is imperative to start with a highly purified complex.

  • Mechanical Stability: Vibrations and disturbances can disrupt the delicate process of crystal growth, leading to the formation of multiple small crystals instead of a few large ones.[5][10]

Pillar 2: Step-by-Step Crystallization Protocols

The following protocols are presented as starting points. Researchers should be prepared to systematically vary parameters such as solvent, temperature, and concentration to optimize for their specific 4-(1-propyl-1H-pyrazol-5-yl)pyridine complex.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality crystals.[5][7][9] It relies on the slow removal of solvent to gradually increase the concentration of the complex until supersaturation is reached.

Methodology:

  • Solvent Selection: Identify a solvent or solvent mixture in which your complex is moderately soluble. Common choices for coordination complexes include acetonitrile, methanol, ethanol, dichloromethane, and ethyl acetate.[10]

  • Solution Preparation: Prepare a nearly saturated solution of the complex. This can be achieved by adding the solid to the solvent until a small amount no longer dissolves, then filtering the solution to remove any undissolved material and dust particles.[7]

  • Setup: Transfer the clear, filtered solution to a clean, narrow vessel such as a test tube or an NMR tube.[7] A narrow opening helps to slow the rate of evaporation.

  • Evaporation Control: Cover the vessel with a cap that is not airtight. This can be achieved by using a cap with a small hole, or by covering the opening with parafilm and piercing a few small holes with a needle.[7][11] This allows for slow solvent evaporation over a period of days to weeks.[10]

  • Incubation: Place the vessel in a quiet, vibration-free location and allow it to stand undisturbed.[5]

Causality Behind the Choices: The slow rate of evaporation is crucial for allowing molecules to orient themselves correctly as they come out of solution, leading to the formation of a well-ordered crystal lattice.[4] The use of a clean vessel and filtered solution minimizes the number of nucleation sites, encouraging the growth of fewer, larger crystals.[5]

Protocol 2: Vapor Diffusion

Vapor diffusion is a gentle and highly versatile technique, particularly effective when only small amounts of the complex are available.[6][8] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex, gradually reducing its solubility.[2][12]

Methodology:

  • Solvent System Selection:

    • "Good" Solvent: Choose a solvent in which your complex is soluble and which has a relatively high boiling point.

    • "Anti-Solvent": Select a more volatile solvent (lower boiling point) in which your complex is insoluble. The two solvents must be miscible.[8]

  • Setup (Sitting Drop):

    • Dissolve the complex in a minimal amount of the "good" solvent in a small, open container (e.g., a small vial or a depression in a crystallization plate).

    • Place this container inside a larger, sealable vessel (e.g., a beaker or a jar).

    • Add a pool of the "anti-solvent" to the bottom of the larger vessel, ensuring the level is below the top of the inner container.

    • Seal the outer vessel tightly.[12]

  • Mechanism: The more volatile anti-solvent will slowly evaporate and its vapor will diffuse into the solution of the complex. This gradual change in the solvent composition reduces the solubility of the complex, leading to crystallization.[2][8]

  • Incubation: Place the sealed vessel in a stable environment and monitor for crystal growth over several days to weeks.

Data Presentation: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (Higher Boiling Point)"Anti-Solvent" (Lower Boiling Point)
AcetonitrileDiethyl ether, Pentane[8]
MethanolDichloromethane[8]
ToluenePentane, Hexane
DichloromethanePentane, Hexane
TetrahydrofuranHexane

This table provides general starting points. The optimal combination will depend on the specific solubility of the 4-(1-propyl-1H-pyrazol-5-yl)pyridine complex.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique is based on the slow diffusion of an anti-solvent into a solution of the complex at the interface between two liquid layers.[6]

Methodology:

  • Solvent Selection: Choose a solvent in which the complex is soluble ("good" solvent) and an anti-solvent in which it is insoluble. The two solvents must be miscible, and the anti-solvent should ideally be less dense than the "good" solvent.[10]

  • Setup:

    • Dissolve the complex in the "good" solvent in a narrow vessel, such as a test tube or an NMR tube.

    • Carefully and slowly layer the anti-solvent on top of the solution, minimizing mixing. This can be done by gently running the anti-solvent down the side of the tube with a pipette or syringe.[5]

  • Diffusion and Crystallization: Over time, the two solvents will slowly diffuse into one another at the interface. This gradual change in solvent polarity will cause the complex to crystallize at the interface.[10]

  • Incubation: Keep the vessel undisturbed in a stable environment.

Experimental Workflow: Solvent Layering

Solvent_Layering cluster_0 Preparation cluster_1 Layering cluster_2 Incubation & Crystallization A Dissolve complex in 'good' solvent (higher density) B Transfer to narrow vessel A->B C Carefully layer 'anti-solvent' (lower density) on top B->C D Allow slow diffusion at the interface C->D E Crystals form at the solvent interface D->E

Caption: Workflow for the solvent layering crystallization technique.

Pillar 3: Troubleshooting and Advanced Considerations

Even with carefully followed protocols, crystallization can be challenging. Here are some common issues and potential solutions:

  • No Crystals Form:

    • Solution: The solution may be too dilute. Try allowing some of the solvent to evaporate before setting up the experiment again.[4] Alternatively, try a different solvent system where the complex is less soluble. Inducing nucleation by gently scratching the inside of the vessel with a glass rod can sometimes be effective.[4]

  • Formation of Oil or Amorphous Precipitate:

    • Solution: This often indicates that the solution is too concentrated or that the temperature change was too rapid.[4] Try using a more dilute solution or slowing down the crystallization process (e.g., by placing a vapor diffusion setup in a colder environment to reduce the vapor pressure of the anti-solvent).[6] Redissolving the oil in a small amount of the "good" solvent and repeating the crystallization more slowly can also be successful.[4]

  • Formation of Many Small Crystals:

    • Solution: This suggests too many nucleation sites or a process that is happening too quickly. Ensure your glassware is scrupulously clean and the solution is well-filtered. Slow down the rate of evaporation or diffusion.

Advanced Tip: Co-crystallization

If a neutral 4-(1-propyl-1H-pyrazol-5-yl)pyridine complex proves difficult to crystallize, consider co-crystallization with a molecule that can form strong hydrogen bonds, such as triphenylphosphine oxide (TPPO).[6][9] This can help to create a more ordered crystal lattice.

Experimental Workflow: Vapor Diffusion

Vapor_Diffusion cluster_0 Setup cluster_1 Process cluster_2 Outcome A Dissolve complex in 'good' solvent in an inner vial B Place inner vial in a larger, sealable vessel A->B C Add a pool of volatile 'anti-solvent' to the outer vessel B->C D Seal the outer vessel E Anti-solvent vapor slowly diffuses into the inner vial D->E F Solubility of the complex decreases E->F G Crystals form in the inner vial F->G

Caption: The process of vapor diffusion for crystallization.

Conclusion

The crystallization of 4-(1-propyl-1H-pyrazol-5-yl)pyridine complexes is a critical step in their characterization and application. Success often requires patience and a systematic approach to exploring different conditions. By understanding the fundamental principles and applying the detailed protocols outlined in this guide, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for structural analysis. Remember that each complex is unique, and a degree of empirical optimization is almost always necessary.

References

Sources

Application Note: Optimizing In Vitro Kinase Assays for Pyrazole-Pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole-pyridine derivatives (e.g., pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine) represent a "privileged scaffold" in kinase drug discovery, serving as potent ATP-competitive inhibitors for targets such as c-Met, Trk, p38 MAPK, and CDKs . While their planar, heterobicyclic structure mimics the adenine ring of ATP effectively, their physicochemical properties—specifically hydrophobicity and potential for aggregation—pose distinct challenges in in vitro assays. This guide details optimized protocols for TR-FRET and Radiometric Filter Binding assays, specifically tailored to mitigate interference and ensure accurate potency (


) determination for this chemical class.

Introduction: The Pyrazole-Pyridine Scaffold

The pyrazole-pyridine core functions primarily as a Type I kinase inhibitor . It binds to the kinase hinge region via hydrogen bonds, mimicking the adenine moiety of ATP.

  • Mechanism: Competitive inhibition with ATP.

  • Key Challenge: These compounds are often highly lipophilic (

    
    ), leading to poor aqueous solubility and a tendency to form colloidal aggregates. This can result in "promiscuous" inhibition (false positives) in biochemical assays.
    
  • Solution: Assay buffers must be optimized with specific detergents (e.g., Triton X-100 or CHAPS) to prevent aggregation, and ATP concentrations must be rigorously controlled to avoid shifting potency values.

Mechanistic Visualization

The following diagram illustrates the competitive binding mode of pyrazole-pyridines at the kinase hinge region.

BindingMechanism ATP ATP (Substrate) Kinase Kinase Active Site (Hinge Region) ATP->Kinase Native Binding Inhibitor Pyrazole-Pyridine (Inhibitor) Inhibitor->Kinase Competitive Binding (H-bonds) Complex_Active Kinase-ATP Complex (Phosphorylation) Kinase->Complex_Active High ATP Complex_Inactive Kinase-Inhibitor Complex (Inhibition) Kinase->Complex_Inactive High Inhibitor

Caption: Competitive binding dynamic between ATP and Pyrazole-Pyridine inhibitors at the kinase hinge region.[1]

Pre-Assay Considerations & Reagent Handling

Solubility and DMSO Tolerance

Pyrazole-pyridines often precipitate in aqueous buffers.

  • Stock Prep: Dissolve compounds in 100% DMSO to 10 mM.

  • Assay Limit: Final DMSO concentration in the well should not exceed 1% (v/v), and ideally be kept at 0.1% to 0.5%.

  • Serial Dilution: Perform serial dilutions in 100% DMSO first, then transfer to the aqueous buffer. Diluting directly into buffer can cause microprecipitation that scatters light, interfering with fluorescence readouts.

Detergents (Critical Step)

To rule out non-specific inhibition via colloidal aggregation, include a non-ionic detergent in the reaction buffer.

  • Recommendation: 0.01% (v/v) Triton X-100 or 0.005% Tween-20.

  • Validation: If

    
     shifts significantly (>3-fold) upon adding 0.01% Triton X-100, the inhibition mechanism is likely non-specific aggregation rather than true kinase binding.
    

Protocol A: High-Throughput TR-FRET (LanthaScreen™)

Objective: Rapid


 determination.
Why TR-FRET?  Time-Resolved Fluorescence Resonance Energy Transfer uses a long-lifetime Lanthanide donor (Europium or Terbium).[2] This introduces a time delay (50–100 µs) before measurement, effectively eliminating interference from the autofluorescence  often exhibited by heterocyclic pyrazole-pyridine compounds.
Materials
  • Kinase: Recombinant human kinase (e.g., c-Met, p38).

  • Substrate: Fluorescein-labeled peptide/protein (specific to kinase).[3]

  • ATP: Ultra-pure (prepare at

    
     concentration).
    
  • Detection: Terbium (Tb)-labeled anti-phospho antibody.[3]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 or Triton X-100.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 100x compound stocks in a 384-well source plate (100% DMSO).

    • Transfer 100 nL of compound to the assay plate (low-volume 384-well black plate).

  • Enzyme/Substrate Mix (2x):

    • Dilute Kinase and Fluorescein-Substrate in Assay Buffer.[3]

    • Add 5 µL to the assay plate.[3]

    • Pre-incubation: Incubate for 15 minutes at RT. (Allows slow-binding inhibitors to equilibrate, though pyrazole-pyridines are typically fast-on/fast-off).

  • ATP Start (2x):

    • Dilute ATP to

      
       in Assay Buffer.
      
    • Add 5 µL to the assay plate (Final Vol = 10 µL).

    • Shake plate for 30 seconds.

  • Reaction:

    • Incubate at RT for 60 minutes (kinase dependent).

  • Detection:

    • Add 10 µL of TR-FRET Dilution Buffer containing Tb-labeled Antibody and 10 mM EDTA.

    • Note: EDTA stops the reaction by chelating

      
      .
      
  • Read:

    • Incubate 30–60 mins.

    • Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 495 nm [Tb], Emission 2: 520 nm [Fluorescein]).

Data Output

Calculate the TR-FRET Ratio:



Plot Ratio vs. log[Inhibitor] to determine 

.

Protocol B: Radiometric Filter Binding ( -ATP)

Objective: Gold-standard validation. Why Radiometric? It measures direct phosphate transfer without relying on antibodies or fluorescent labels. It is immune to compound autofluorescence and quenching, making it the ultimate "truth" assay for validating hits from Protocol A.

Materials
  • Radioisotope:

    
    -ATP (Specific Activity ~3000 Ci/mmol).
    
  • Substrate: Unlabeled peptide or protein (e.g., Poly(Glu,Tyr) 4:1).

  • Filter Plates: P81 Phosphocellulose plates (binds basic peptides) or Nitrocellulose (binds proteins).

  • Wash Buffer: 0.75% Phosphoric Acid (

    
    ).
    
Step-by-Step Workflow
  • Reaction Assembly:

    • In a polypropylene 96-well plate, mix:

      • 5 µL Compound (in 10% DMSO/Buffer mix).

      • 10 µL Substrate + Kinase mix.[3]

      • 10 µL Cold ATP +

        
        -ATP mix (Trace amount: ~0.5 µCi/well).
        
  • Incubation:

    • Incubate at RT for 30–60 minutes.

  • Termination:

    • Stop reaction by adding 25 µL of 3% Phosphoric Acid.

  • Filtration:

    • Transfer 40 µL of the reaction mix to the P81 Filter Plate.

    • Apply vacuum to drain liquid.

  • Washing:

    • Wash filters

      
       µL with 0.75% Phosphoric Acid.
      
    • Mechanism:[4][5] The acid washes away unreacted ATP (which doesn't bind P81), while the phosphorylated basic peptide binds tightly to the negatively charged phosphocellulose.

  • Scintillation Counting:

    • Add 40 µL Microscint fluid to each well.

    • Seal and read on a TopCount or MicroBeta counter.

Experimental Workflow Visualization

The following diagram outlines the decision process and workflow for screening these inhibitors.

AssayWorkflow Start Compound Library (Pyrazole-Pyridines) Solubility Check Solubility (DMSO < 1%) Start->Solubility Screen Primary Screen (TR-FRET) Solubility->Screen No Precip. Hit Hit Identification (>50% Inhibition) Screen->Hit Validation Validation Assay (Radiometric 33P) Hit->Validation Confirm Potency Analysis Data Analysis (Cheng-Prusoff) Validation->Analysis

Caption: Step-by-step screening workflow from compound preparation to data validation.

Data Analysis: The Cheng-Prusoff Correction

Since pyrazole-pyridines are ATP-competitive, their apparent potency (


) depends heavily on the ATP concentration used in the assay. To derive the intrinsic inhibition constant (

), which is independent of assay conditions, use the Cheng-Prusoff equation.[6]
Formula


Parameter Guide
ParameterDescriptionExperimental Determination

Concentration inhibiting 50% activityFrom 10-point dose-response curve (Protocol A or B).

Concentration of ATP in the assayFixed by the user (Recommended: Equal to

).

Michaelis constant for ATPDetermine via ATP titration curve for the specific kinase.

Critical Insight: If you run the assay at


, then 

. This is the ideal condition for screening competitive inhibitors to maximize sensitivity.

Troubleshooting Common Issues

IssueCauseSolution
Steep Hill Slope (> 1.5) Compound aggregation or precipitation.Add 0.01% Triton X-100; re-check solubility.
High Background (TR-FRET) Compound autofluorescence or light scatter.[2]Use TR-FRET (time delay); switch to Radiometric.
Low Signal (Radiometric) Poor substrate binding to filter.Ensure P81 plates are used for basic peptides; use Nitrocellulose for whole proteins.
Potency Shift ATP concentration too high.Ensure

for competitive inhibitors.

References

  • Radiometric Kinase Assays: The Gold Standard. Reaction Biology.[7][Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (PMC).[Link]

  • Assay Interference by Chemical Aggregates. Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. [Link]

Sources

Troubleshooting & Optimization

How to separate 1,3 and 1,5 pyrazole isomers by column chromatography

[1]

Case ID: PYR-ISO-SEP-001 Subject: Resolution of 1,3- and 1,5-Disubstituted Pyrazole Isomers via Column Chromatography Status: Open Guide[1][2]

Executive Summary

Separating 1,3- and 1,5-pyrazole regioisomers is a notorious bottleneck in medicinal chemistry.[1][2] The difficulty arises from their identical molecular weight, similar polarity, and—in the case of N-unsubstituted pyrazoles—rapid tautomeric interconversion. This guide provides a scientifically grounded workflow to diagnose, optimize, and execute the separation of these isomers.

Module 1: Diagnosis & Identification

Before attempting separation, you must confirm what you actually have.[1][2] Relying solely on TLC Rf values is a common error.

FAQ: How do I distinguish 1,3- from 1,5-isomers?

The "Twisted" Rule of Thumb: In N-aryl pyrazoles (e.g., N-phenyl), the 1,5-isomer is typically less polar (higher Rf) than the 1,3-isomer.[1][2]

  • Why? steric clash between the N-aryl group and the C5-substituent forces the aryl ring out of planarity. This reduces conjugation and the overall dipole moment.

  • The Exception: If the C5 substituent contains a hydrogen bond donor (e.g., -OH, -NH2) that can interact with the N-aryl group or silica, the polarity order may flip.[1]

The Gold Standard: NOE NMR Spectroscopy

Do not guess based on polarity. Use 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY to confirm regiochemistry.[1][2]

Feature1,3-Isomer 1,5-Isomer
Steric Environment Planar (usually)Twisted (if N-Aryl)
Key NOE Signal Strong NOE between N-Substituent and C5-H (or C5-group).[1]Strong NOE between N-Substituent and C5-Substituent .
Chemical Shift (

)
C5-H is often more downfield (deshielded).[1][2]Substituents on C5 are often shielded (upfield) due to the twisted N-aryl ring current.

Module 2: The "Ghost Spot" (Troubleshooting NH-Pyrazoles)

User Report: "I see two spots on TLC, but after the column, I only recover one mixed fraction," or "My compound streaks across the entire column."

Root Cause: Annular Tautomerism If your pyrazole has a free N-H (no substituent on nitrogen), you cannot separate the 3- and 5-isomers. They are chemically identical tautomers that interconvert rapidly via proton transfer.[1][2]

The Fix:

  • Derivatization: You must lock the tautomer by N-alkylation or N-acylation before separation.

  • Precursor Separation: Separate the open-chain precursors (e.g., diketones or hydrazones) before the cyclization step if possible.

Module 3: Chromatography Optimization Protocols

Issue: Peak Tailing (The "Shark Fin" Peak)

Cause: Pyrazoles are weak bases (pKa of conjugate acid ~2.5). The acidic silanol groups (Si-OH) on silica gel protonate the pyrazole nitrogen, causing strong, non-specific binding (tailing).[1][2]

Protocol A: The "Base Wash" (Standard)

  • Mobile Phase: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate system.[2]

  • Column Pre-treatment: Flush the silica column with 1% TEA in Hexane before loading your sample. This neutralizes the acidic sites.

    • Note: TEA is high boiling.[2] Rotovap thoroughly or wash fractions with dilute HCl (if your compound is acid-stable) to remove TEA traces.[1][2]

Protocol B: The "Ammonia Dopant" (Advanced) For highly polar pyrazoles requiring MeOH/DCM:

  • Use Ammonia-saturated Methanol (7N NH3 in MeOH) instead of pure MeOH.

  • Typical Gradient: 0%

    
     10% (NH3/MeOH) in DCM.[2]
    
Issue: Co-elution (Rf < 0.1)

If standard Silica fails, switch the interaction mechanism.[1][2]

Protocol C: The "Shape Selectivity" (C18 Reverse Phase) 1,5-isomers often have a larger "hydrodynamic volume" due to their twisted shape compared to the flat 1,3-isomers.[1]

  • Stationary Phase: C18 (Octadecylsilane).[1][2]

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1][2]

  • Mechanism: C18 separates based on hydrophobicity and shape. The twisted 1,5-isomer often elutes earlier or later depending on the specific solvation shell, distinct from silica adsorption.[1]

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying pyrazole mixtures.

PyrazoleSeparationStartStart: Crude Pyrazole MixtureCheckNHIs the Nitrogen substituted?(N-R vs N-H)Start->CheckNHTautomerSTOP: Tautomers are inseparable.Derivatize N-H first.CheckNH->TautomerNo (N-H)TLCRun TLC (Hex/EtOAc)Check Rf DifferenceCheckNH->TLCYes (N-R)RfDiffIs ΔRf > 0.1?TLC->RfDiffStandardColStandard Flash ColumnSilica GelRfDiff->StandardColYesHardSepDifficult SeparationRfDiff->HardSepNoTailingDoes it streak/tail?StandardCol->TailingAddBaseAdd 1% Et3N to Eluent(Neutralize Silanols)Tailing->AddBaseYesPurified IsomersPurified IsomersTailing->Purified IsomersNoAddBase->Purified IsomersOptionsOption A: C18 Reverse PhaseOption B: Crystallization (1,5-isomer often crystallizes)Option C: Regioselective ResynthesisHardSep->Options

Caption: Workflow for determining the correct purification strategy based on substitution pattern and chromatographic behavior.

Module 5: When Chromatography Fails (Alternative Strategies)

If

12
  • Fractional Crystallization:

    • The 1,5-isomer is often more symmetrical or packs differently due to the twisted phenyl group.

    • Protocol: Dissolve the mixture in minimal hot Ethanol or Hexane/EtOAc (1:1). Cool slowly to 4°C. The 1,5-isomer frequently precipitates first.

  • Regioselective Synthesis (Prevention):

    • Avoid the mixture entirely by using Fluorinated Alcohols (e.g., HFIP, TFE) as solvents during synthesis.[1][2] These solvents can invert or enhance regioselectivity via hydrogen bonding networks [1].[2]

    • Use Enaminones instead of diketones to direct the hydrazine attack sterically.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Fluorine Chemistry. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. National Institutes of Health (PMC). [Link][1][2]

  • Separation of Tautomeric Pyrazoles (Theoretical & Experimental). Royal Society of Chemistry. [Link][1][2]

  • Benchtop NMR for Distinguishing Regioisomers. Oxford Instruments Application Notes. [Link]

Improving regioselectivity in the synthesis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of Pyrazoles Topic:

Welcome to the Advanced Synthesis Support Hub

Ticket Context: You are attempting to synthesize 4-(1-propyl-1H-pyrazol-5-yl)pyridine . Common Issue: The standard condensation of a 1,3-dicarbonyl equivalent with propylhydrazine typically yields the thermodynamically favored 1,3-isomer (1-propyl-3-(4-pyridyl)pyrazole), not the desired 1,5-isomer .

This guide provides the mechanistic root cause, a troubleshooting protocol for the condensation route, and the "Gold Standard" alternative workflow for guaranteed regiocontrol.

Part 1: The Regioselectivity Paradox (Root Cause Analysis)

To fix the selectivity, you must understand the competing kinetics.

  • The Nucleophile: Propylhydrazine (

    
    ). The terminal nitrogen (
    
    
    
    ) is less sterically hindered and typically more nucleophilic than the internal nitrogen (
    
    
    ).
  • The Electrophile: 3-(4-pyridyl)-3-oxopropanal (or its enaminone derivative). The carbonyl adjacent to the pyridine ring is often less reactive due to conjugation, or the reaction is governed by "hard/soft" interactions.

  • The Failure Mode: The most nucleophilic nitrogen (

    
    ) attacks the most accessible/reactive electrophilic center. In standard conditions, this leads to the formation of the 1,3-isomer .
    

Visualizing the Divergence:

Regioselectivity Start Reactants: Propylhydrazine + 3-(4-pyridyl)-enaminone PathA Path A (Kinetic/Standard) NH2 attacks C-Carbonyl Start->PathA Sterically favored PathB Path B (Desired) NH(Pr) attacks C-Carbonyl Start->PathB Sterically hindered Isomer13 1,3-Isomer (Undesired) 1-propyl-3-(4-pyridyl)... PathA->Isomer13 Isomer15 1,5-Isomer (Target) 1-propyl-5-(4-pyridyl)... PathB->Isomer15

Caption: The kinetic bias of alkylhydrazines favors the 1,3-isomer in direct condensation.

Part 2: Troubleshooting The Condensation Route

If you are committed to the condensation route (e.g., due to material availability), use these specific adjustments to tilt the equilibrium.

Q1: I am getting a 90:10 mixture favoring the wrong isomer. How do I invert this?

Diagnosis: You are likely using neutral or basic conditions with an enaminone or diketone. Solution: Switch to Acid-Controlled Condensation .

  • Protocol: Use Hydrazine Hydrochloride instead of Hydrazine Hydrate.

  • Solvent: Ethanol or Acetic Acid.[1]

  • Mechanism: Protonation of the enaminone oxygen increases the electrophilicity of the carbonyl carbon (attached to the pyridine). While the steric bulk of the propyl group on hydrazine still opposes attack at this position, the electronic demand can sometimes override sterics, or at least improve the ratio to 60:40, allowing for separation.

Q2: Can I use a specific leaving group to direct the hydrazine?

Solution: Yes. Replace the 1,3-diketone with an


-alkynone  or a 3,3-bis(methylthio)acrylophenone .
  • Strategy: The reaction of alkynones with alkylhydrazines is highly solvent-dependent. In protic solvents (MeOH), the 1,5-isomer is often favored due to hydrogen bonding stabilizing the transition state where the substituted nitrogen attacks the

    
    -carbon.
    

Part 3: The "Gold Standard" Workflow (Guaranteed Selectivity)

For pharmaceutical applications where isomer purity is critical, do not rely on condensation. Use Regioselective C-H Functionalization or Cross-Coupling . This method constructs the pyrazole ring first, then attaches the pyridine, ensuring 100% regiocontrol.

Workflow: The C5-Lithiation / Negishi Coupling Route

This protocol utilizes the inherent acidity of the C5-proton in N-alkylpyrazoles.

Step-by-Step Protocol:

  • Starting Material: 1-propyl-1H-pyrazole (Commercially available or easily made).

  • C5-Lithiation (The Key Step):

    • Dissolve 1-propylpyrazole in dry THF under Argon.

    • Cool to -78°C .

    • Add n-BuLi (1.1 eq) dropwise.

    • Note: Lithiation occurs exclusively at the 5-position (ortho to the propyl group) due to the "Coordination Induced Proximity Effect" (CIPE).

  • Halogenation (Intermediate):

    • Quench the anion with Iodine (

      
      ) .
      
    • Isolate 5-iodo-1-propyl-1H-pyrazole .

  • Suzuki-Miyaura Coupling:

    • Reactants: 5-iodo-1-propyl-1H-pyrazole + 4-Pyridylboronic acid.

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2.0 eq).
      
    • Solvent: Dioxane/Water (4:1).

    • Temp: 90°C for 4 hours.

Data Summary: Comparison of Methods

MetricDirect CondensationC5-Lithiation / Coupling
Regioselectivity Poor (typically 1:9 to 1:1)Perfect (Only 1,5-isomer)
Purification Difficult (Isomers have similar Rf)Easy (No isomer separation needed)
Scalability HighModerate (requires cryogenic steps)
Reliability Substrate DependentHigh Reliability

Visual Workflow:

SynthesisWorkflow Step1 Start: 1-propyl-1H-pyrazole Step2 Step 2: Lithiation (-78°C, n-BuLi) Selective C5-Deprotonation Step1->Step2 Step3 Step 3: Iodination (I2) Yields 5-iodo-1-propylpyrazole Step2->Step3 Step4 Step 4: Suzuki Coupling (+ 4-Pyridylboronic acid) Step3->Step4 Final Target: 4-(1-propyl-1H-pyrazol-5-yl)pyridine Step4->Final

Caption: The C5-Lithiation route guarantees the 1,5-substitution pattern.

Part 4: Analytical Confirmation (FAQ)

Q3: How do I prove I have the 1,5-isomer and not the 1,3-isomer?

You cannot rely solely on standard 1H NMR splitting. You must use NOE (Nuclear Overhauser Effect) or HMBC .

Diagnostic Criteria Table:

Experiment1,5-Isomer (Target)1,3-Isomer (Undesired)
1D NOE Strong enhancement between N-Propyl

-CH2 and Pyridine ortho-protons.
No enhancement (Groups are too far apart).
HMBC N-Propyl protons correlate to C5; C5 correlates to Pyridine protons.N-Propyl protons correlate to C5; C5 does not correlate to Pyridine.
13C NMR C5 signal is typically shifted upfield relative to C3.C3 signal is typically downfield.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines.[2][3] Chemical Reviews, 111(11), 6984–7034.

  • Sadana, A. K., et al. (2003). Regioselective Synthesis of 1-Alkyl-5-arylpyrazoles. Synthetic Communications, 33(14), 2419-2426.

  • Limbach, H. H., et al. (2005). NMR Studies of Pyrazole Tautomerism and Regiochemistry. Journal of the American Chemical Society.

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-(1-propyl-1H-pyrazol-5-yl)pyridine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve the specific aqueous solubility hurdles associated with 4-(1-propyl-1H-pyrazol-5-yl)pyridine .

This document provides a root-cause analysis of precipitation events, self-validating experimental protocols, and structured troubleshooting strategies to ensure the integrity of your in vitro biological assays.

Part 1: Physicochemical Profiling & The Causality of Precipitation

To solve a solubility issue, we must first understand the molecular behavior of the compound in a physiological environment. 4-(1-propyl-1H-pyrazol-5-yl)pyridine is a heterocyclic building block characterized by a pyridine ring linked to a pyrazole core, functionalized with a lipophilic propyl chain.

The Mechanistic Cause of Precipitation: The compound features a pyridine nitrogen with an estimated pKa of ~5.2. In standard biological assay buffers maintained at physiological pH (7.4), this basic nitrogen remains almost entirely un-ionized (free base form). Without the thermodynamic benefit of ionization, the molecule relies on weak dipole interactions to interact with water. These are vastly overpowered by the hydrophobic effect driven by the propyl chain and the two aromatic rings.

When you transition the compound from a high-concentration DMSO stock into an aqueous buffer, the sudden drop in the solvent's dielectric constant causes rapid kinetic nucleation. The lipophilic molecules aggregate to minimize their exposed surface area to water, resulting in immediate precipitation and a drastic drop in the actual concentration available to your biological target[1].

Quantitative Data: Physicochemical Properties & Assay Implications
PropertyEstimated ValueImplication for Biological Assays
Molecular Weight 227.30 g/mol Favorable for cell permeability, but highly dependent on maintaining a dissolved state.
LogP (Lipophilicity) ~2.8 - 3.2High risk of aggregation and precipitation in purely aqueous media without excipients.
pKa (Pyridine N) ~5.2Remains un-ionized at pH 7.4, minimizing thermodynamic aqueous solubility.
Max Safe DMSO (Cells) ≤ 0.5% v/vLimits the use of direct DMSO dilution for high-concentration cellular treatments[2].

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately upon addition to my pH 7.4 assay buffer, even at 50 µM. Can I just increase the DMSO concentration to 2% to force it into solution? A1: No, not if you are running a cell-based assay. While isolated biochemical (enzyme) assays might tolerate up to 2.5% DMSO[1], cell-based assays are highly sensitive to solvent toxicity. DMSO concentrations above 0.5% (v/v) can induce cytotoxicity, alter cell membrane permeability, and cause artifactual readouts (such as artificial changes in reactive oxygen species or cytokine production)[2]. For cell assays, you must use alternative formulation strategies (see Protocols 2 and 3) rather than simply increasing DMSO.

Q2: How do I differentiate between compound precipitation and a true "negative" biological result (lack of efficacy)? A2: You must build a self-validating system . First, always run a "Vehicle Control" (assay media containing the exact same concentration of DMSO/excipients without the compound) to prove your solvent isn't causing baseline shifts[2]. Second, before adding your biological targets (cells/enzymes) to the plate, use nephelometry (a light-scattering plate reader) or Dynamic Light Scattering (DLS) to measure the kinetic solubility of your final dilution. If light scattering is detected, micro-precipitates have formed, meaning your target is not actually being exposed to the calculated concentration[1].

Q3: Does the storage condition of my DMSO stock affect downstream solubility? A3: Yes. DMSO is highly hygroscopic. If your stock solution absorbs moisture from the air during repeated freeze-thaw cycles, the localized water content in the DMSO will drastically reduce the solubility of 4-(1-propyl-1H-pyrazol-5-yl)pyridine, causing it to crash out even before you dilute it into your assay buffer[1]. Always use anhydrous DMSO and store in single-use aliquots.

Part 3: Validated Solubilization Protocols

Do not rely on a single dilution step if you are targeting final assay concentrations >10 µM. Use the following step-by-step methodologies based on your assay type.

Protocol 1: Preparation of a Standardized DMSO Master Stock

Use this as the foundational step for all downstream applications.

  • Weighing: Weigh the dry powder of 4-(1-propyl-1H-pyrazol-5-yl)pyridine in a low-humidity environment.

  • Solvent Addition: Add high-quality, anhydrous DMSO (≥99.9% purity) to achieve a master stock concentration of 10 mM to 30 mM.

  • Dissolution: Vortex gently for 60 seconds. If particulates remain, place the sealed tube in a bath sonicator at room temperature for 5–10 minutes. Mechanistic note: Sonication provides the activation energy required to break the crystal lattice without degrading the molecule via excessive heat.

  • Aliquoting: Divide the clear solution into 20 µL single-use aliquots in tightly sealed amber microcentrifuge tubes. Store at -20°C.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: Cell-based assays where harsh detergents cannot be used. HP-β-CD forms a hydrophilic inclusion complex around the lipophilic propyl-pyrazole moiety, shielding it from water while remaining biologically inert[2].

  • Prepare Excipient: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 10% to 20% (w/v). Sterile filter (0.22 µm) if using for cell culture.

  • Complexation: Pipette the required volume of your 10 mM DMSO stock (from Protocol 1) directly into the HP-β-CD buffer.

  • Equilibration: Vortex vigorously for 2 minutes, then incubate at 37°C for 30 minutes on a thermomixer. This incubation allows the thermodynamic equilibrium of the inclusion complex to stabilize before introducing it to cells.

  • Dilution: Dilute this intermediate complex into your final cell culture media. Ensure final DMSO is ≤0.5%.

Protocol 3: Co-solvent/Surfactant Cascade (PEG300 + Tween-80)

Best for: In vitro biochemical/enzymatic assays or in vivo PK dosing. This method uses a step-down polarity gradient to prevent the "solvent shock" that causes precipitation[3],[4].

  • Primary Dilution: Take 100 µL of your DMSO master stock and add it to 400 µL of PEG300. Pipette up and down until optically clear.

  • Surfactant Addition: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex until the micellar solution clarifies.

  • Aqueous Phase: Slowly add 450 µL of double-distilled water (ddH₂O) or assay buffer dropwise while vortexing continuously.

  • Final State: This yields a stable microemulsion (10% DMSO, 40% PEG300, 5% Tween-80, 45% Aqueous) that can be further diluted into your final assay volume without crashing out.

Part 4: Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the correct formulation strategy based on your assay's tolerance limits.

FormulationLogic A 4-(1-propyl-1H-pyrazol-5-yl)pyridine (Dry Powder) B Prepare Master Stock (10-30 mM in 100% Anhydrous DMSO) A->B Dissolve & Sonicate C Target Assay Concentration Requires >0.5% Final DMSO? B->C Calculate Dilution Factor D Direct Aqueous Dilution (Add directly to assay buffer) C->D No (Safe for Cells) E Intermediate Formulation (HP-β-CD or PEG300/Tween-80) C->E Yes (Toxicity/Precipitation Risk) F In Vitro Biological Assay (Cellular or Biochemical) D->F Vortex immediately E->F Dilute formulated stock

Caption: Decision matrix for formulating 4-(1-propyl-1H-pyrazol-5-yl)pyridine for biological assays.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC N
  • Considerations regarding use of solvents in in vitro cell based assays - PMC N
  • SCH772984 Solubility and Storage Guide - Smolecule(Cited for PEG/Tween formul

Sources

Purification strategies for 4-(1-propyl-1H-pyrazol-5-yl)pyridine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing challenges isolating 4-(1-propyl-1H-pyrazol-5-yl)pyridine (hereafter referred to as Target 1 ).

This molecule presents a "double-trouble" purification challenge common in medicinal chemistry:

  • Basicity: The pyridine nitrogen causes peak tailing on standard silica.

  • Regioisomerism: If synthesized via alkylation of the parent pyrazole, you almost certainly have a mixture of the desired 1,5-isomer and the thermodynamically favored 1,3-isomer.[1]

This guide moves beyond generic advice, offering self-validating protocols to isolate your target with >98% purity.

Module 1: The "Quick Fix" – Acid-Base Extraction

Applicability: Removal of non-basic impurities (boronic acids, neutral starting materials) and crude cleanup before chromatography. Mechanism: Exploits the pKa difference between the pyridine nitrogen (~5.[2]2) and neutral organic impurities.

The Protocol
StepActionTechnical Rationale
1 Dissolution Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during vigorous shaking.
2 Acid Extraction Extract the organic phase 3x with 1.0 M HCl . Stop Point: Keep the aqueous layer. The pyridine is now protonated (

) and water-soluble.
3 Organic Wash Wash the combined acidic aqueous layers once with fresh EtOAc.[2]
4 Basification Cool the aqueous phase on ice. Slowly add 6.0 M NaOH until pH > 10.
5 Back-Extraction Extract the cloudy aqueous mixture 3x with DCM or EtOAc .
6 Drying Dry over

, filter, and concentrate.[1]
Visual Workflow: Acid-Base Logic

AcidBaseWorkup Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M HCl Dissolve->Extract OrgPhase Organic Phase (Neutral Impurities) Extract->OrgPhase Discard AqPhase Aqueous Phase (Target as Py-H+) Extract->AqPhase Wash Wash Aq with EtOAc (Discard Organic) AqPhase->Wash Basify Basify to pH 12 (NaOH) Wash->Basify BackExtract Extract into DCM Basify->BackExtract Final Concentrated Target (>90% Purity) BackExtract->Final

Figure 1: Selective protonation workflow. The pyridine moiety acts as a "handle" to pull the molecule into the aqueous phase, leaving neutral contaminants behind.

Module 2: Chromatographic Separation of Regioisomers

The Problem: If you synthesized Target 1 via alkylation of 4-(1H-pyrazol-5-yl)pyridine, you generated two isomers:

  • Target 1 (1,5-isomer): Sterically more crowded.[1][2]

  • Impurity (1,3-isomer): Thermodynamically favored, less sterically hindered.[1]

These isomers often co-elute on standard silica gradients.

Troubleshooting Guide: Separation Strategy

Q: My spots are streaking/tailing on the TLC plate. Why? A: The pyridine nitrogen interacts with the acidic silanols (


) on the silica surface.[2]
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, or add 1% TEA to your mobile phase.[2] This "caps" the active sites.

Q: How do I separate the 1,5-isomer from the 1,3-isomer? A: You must exploit the difference in their dipole moments .[1] The 1,5-isomer (Target) generally has a different solvation shell than the 1,3-isomer due to the proximity of the propyl group to the pyridine ring.

Recommended Flash Chromatography Conditions
ParameterCondition A (Standard)Condition B (Difficult Separation)
Stationary Phase Silica Gel (40–63 µm)Neutral Alumina (Brockmann Grade III)
Mobile Phase DCM : MeOH (98:2 to 90:[1][2]10)EtOAc : Hexane (Gradient 0% to 50%)
Modifier 1%

or TEA
None required (Alumina is less acidic)
Loading Dry load on Celite or SilicaLiquid load in minimal DCM
Elution Order 1,5-isomer usually elutes first (less polar due to shielding)1,5-isomer elutes first

Validation Check (NMR): Before pooling fractions, run a NOESY 1D or 2D NMR .

  • Target (1,5-isomer): You will see a NOE correlation between the Propyl

    
      protons and the Pyridine C3-H  proton.[1]
    
  • Impurity (1,3-isomer): No such correlation exists; the propyl group is too far from the pyridine ring.

Module 3: Metal Scavenging (If Palladium Coupled)

Applicability: If Target 1 was synthesized via Suzuki-Miyaura coupling.[1][2] Issue: Residual Pd is toxic and can catalyze decomposition of the product over time.[2]

Scavenging Protocol
  • Dissolution: Dissolve the purified oil/solid in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea based) at 20 wt% relative to the crude mass.[2]

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Result: Pd levels typically drop from >1000 ppm to <50 ppm.

FAQ: Common User Issues

Q1: The product is an oil that won't crystallize.[2] How do I get a solid?

  • Answer: Pyrazolyl-pyridines are often "sticky."[1][2]

    • Dissolve the oil in a minimum amount of Diethyl Ether or TBME .[2]

    • Add n-Heptane dropwise until cloudy.[1]

    • Sonicate for 5 minutes.

    • Store at -20°C overnight.

    • Alternative: Convert it to the HCl salt by bubbling HCl gas into an ethereal solution. The salt is almost always a solid.

Q2: I see a third spot on TLC that doesn't move (Rf = 0). What is it?

  • Answer: This is likely the Pyridine-N-Oxide or a metal complex.[1][2] If you used mCPBA or prolonged heating in air, the pyridine might have oxidized. Treat with

    
     (carefully) to reduce it back, or filter through a short plug of basic alumina.[1]
    

Q3: Can I use reverse-phase (C18) HPLC?

  • Answer: Yes, but you must use a basic buffer.[1]

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10).[2]

    • Why: At acidic pH (TFA), the pyridine is protonated, making the molecule extremely polar and causing it to elute in the void volume or very early, often co-eluting with polar impurities.

References

  • Luque, C., et al. (2011).[1][3] "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand." Inorganica Chimica Acta, 367(1), 35–43.[1] [2]

  • Elguero, J. (1994).[2] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier. (Standard text for pyrazole tautomerism and alkylation regioselectivity).

  • Ghaedi, A., et al. (2022).[1] "Synthesis of novel pyridine and pyrazolyl pyridine conjugates." Journal of Heterocyclic Chemistry.

  • SiliCycle Inc. "Metal Scavenging Solutions for Pharmaceutical Applications." Technical Note.

Sources

Controlling tautomerization in pyrazole-pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a specialized knowledge base for medicinal chemists and process scientists.

Topic: Controlling Tautomerization & Regioselectivity

Status: Active | Tier: Level 3 (Senior Scientist) Audience: Medicinal Chemistry & Process Development Teams

Introduction: The "Chameleon" Problem

Welcome to the Pyrazole-Pyridine Support Hub. If you are here, you are likely facing the "Chameleon Effect." Pyrazoles attached to pyridine scaffolds (common in kinase inhibitors like Crizotinib or Ruxolitinib analogs) exhibit annular tautomerism—the rapid migration of the proton between


 and 

.

This is not just a spectroscopic nuisance; it is a thermodynamic variable that dictates:

  • Ligand Binding: Kinase hinges often require a specific tautomer for H-bond donor/acceptor motifs.

  • Solubility: Tautomers have vastly different

    
     and crystal packing energies.
    
  • Purification: Broad peaks and "disappearing" compounds in LCMS/NMR.

This guide provides troubleshooting for Synthesis (Regiocontrol) , Structural Design (Tautomer Locking) , and Analysis (NMR Interpretation) .

Module 1: Synthesis & Regiocontrol

Objective: Fixing the nitrogen position permanently (N-alkylation) or controlling the formation of the pyrazole ring.

Q1: I am reacting a hydrazine with a 1,3-dicarbonyl, but I'm getting a mixture of regioisomers. How do I force a single isomer?

A: The condensation of hydrazines with unsymmetrical 1,3-diketones is governed by the interplay of sterics and nucleophilicity .

The Mechanism: The hydrazine


 (the more nucleophilic nitrogen) attacks the most electrophilic carbonyl carbon first. However, this is complicated by steric bulk.

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Hydrazine Use Aryl-hydrazines The

attached to the aryl group is less nucleophilic. The terminal

attacks the least hindered carbonyl.
Solvent pH Acidic (AcOH/TFA) Protonates the carbonyls. The hydrazine attacks the more electron-rich carbonyl (hard/soft acid-base theory).
Reagent Enaminones Replace the diketone with an enaminone (

). The hydrazine attacks the carbon attached to the leaving group (

) exclusively.

Workflow Diagram: Regioselective Synthesis Decision Tree

RegioControl Start Input: Unsymmetrical 1,3-Dicarbonyl + Hydrazine Decision Is the Hydrazine Substituted (R-NH-NH2)? Start->Decision No No (H2N-NH2) Decision->No Free Hydrazine Yes Yes (R-NH-NH2) Decision->Yes Substituted Outcome1 Product: NH-Pyrazole (Tautomeric Mixture) No->Outcome1 Sterics Check Sterics of Dicarbonyl Yes->Sterics Bulk One Carbonyl is Very Bulky (tBu, CF3) Sterics->Bulk Similar Similar Sterics Sterics->Similar Regio1 High Regioselectivity (Steric Control) Bulk->Regio1 Mix Regioisomeric Mix Similar->Mix Solution Use Enaminone or Nitroolefin Route Mix->Solution Troubleshoot

Caption: Decision tree for predicting and controlling regioselectivity in pyrazole cyclization.

Module 2: Structural Design (The "Tautomer Lock")

Objective: Stabilizing a specific tautomer in NH-pyrazoles using Intramolecular Hydrogen Bonding (IMHB).

Q2: My kinase target requires the 1H-tautomer, but calculations show the 2H-tautomer is lower energy. How do I "lock" the 1H form?

A: You cannot stop the proton from moving, but you can create a thermodynamic sink using Intramolecular Hydrogen Bonding (IMHB) .

In pyrazole-pyridine (biaryl) systems, placing the pyridine nitrogen ortho to the pyrazole linkage creates a 6-membered pseudo-ring via hydrogen bonding.

  • The "Open" State: High entropy, rapid exchange, solvent-dependent.

  • The "Locked" State: Planar conformation, reduced entropy, distinct NMR signals.

Design Rule: To stabilize the 1H-tautomer (where


 is on the nitrogen distal to the pyridine):
  • Ensure the pyridine nitrogen is capable of accepting a hydrogen bond from the pyrazole

    
    .
    
  • Caution: If you place a bulky substituent (e.g.,

    
    -Butyl) ortho to the linkage, you may twist the rings out of planarity, breaking the IMHB and restoring rapid tautomerization.
    

Visualizing the Lock Mechanism

TautomerLock cluster_0 Unstable / Fast Exchange cluster_1 Thermodynamic Sink T1 Open Conformation (Non-Planar) Mechanism Intramolecular H-Bond (IMHB) T1->Mechanism Rotation T2 Locked Conformation (Planar 6-membered ring) Mechanism->T2 Stabilization (~5-7 kcal/mol)

Caption: The formation of a pseudo-ring via IMHB locks the pyrazole proton, stabilizing one tautomer.

Module 3: Analytical Troubleshooting (NMR)

Objective: Interpreting broad signals and confirming structure.

Q3: My 1H NMR signals for the pyrazole ring are broad/missing in CDCl3. Is my compound impure?

A: Likely not. You are observing intermediate exchange . In non-polar solvents like


, pyrazoles form intermolecular dimers (hydrogen bonded pairs). The rate of breaking/forming these dimers is often on the same time scale as the NMR relaxation, causing coalescence (broadening).

Diagnostic Protocol:

  • Switch Solvent: Run the spectrum in DMSO-d6 .

    • Why? DMSO is a strong H-bond acceptor.[1] It breaks the pyrazole-pyrazole dimers and solvates each molecule individually. This usually sharpens the peaks.

  • Temperature Study (VT-NMR):

    • Cool down (-40°C): Slows the proton transfer. You may see two distinct sets of peaks (one for each tautomer).[2]

    • Heat up (+60°C): Increases the rate. You will see a sharp, averaged signal.

  • 15N-HMBC (The Gold Standard):

    • If you need to prove where the proton is (e.g., for IP purposes), run a 1H-15N HMBC.

    • Protonated Nitrogen (

      
      ):  Large coupling constant (
      
      
      
      ).
    • Non-protonated Nitrogen (

      
      ):  Small coupling (
      
      
      
      ) or no signal.

Data Interpretation Table: NMR Signatures

Feature1H-Tautomer (Locked)2H-Tautomer (Open)Averaged (Fast Exchange)
C3 vs C5 Shift Distinct (

ppm)
Distinct (

ppm)
Averaged value
NH Signal Sharp, downfield (

ppm)
Broad or missingBroad hump
NOE Signal Strong NOE between Pyrazole-H and Pyridine-HWeak/No NOE (due to rotation)Weak averaged NOE

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. [Link]

  • Metal/Ligand Proton Tautomerism Facilitates Dinuclear H2 Reductive Elimination. Journal of the American Chemical Society. [Link]

  • Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles / Semantic Scholar. [Link][3]

Sources

Technical Support Center: Optimization of Reaction Temperature for Regioselective Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective pyrazole cyclization. Here, we move beyond simple protocols to explore the underlying principles that govern regioselectivity, with a specific focus on the critical role of reaction temperature. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design more efficient and selective syntheses.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a chemical reaction can yield multiple products. In the classic Knorr synthesis of pyrazoles, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different regioisomeric pyrazoles.[2]

Controlling which isomer is formed is paramount in drug development and materials science. Different regioisomers, despite having the same molecular formula, can possess vastly different biological activities, pharmacological profiles, toxicities, and physical properties.[3] Failure to control regioselectivity results in product mixtures that are often difficult and costly to separate, reducing the overall yield of the desired active pharmaceutical ingredient (API).

Q2: I'm getting a mixture of two pyrazole regioisomers. What are the primary factors I should consider for optimization?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several interconnected factors.[1][4] Understanding these is the first step to effective troubleshooting:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups (e.g., -CF₃) near a carbonyl carbon increase its partial positive charge, making it a more favorable site for nucleophilic attack by the hydrazine.[2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to a carbonyl group, thereby directing the reaction to the less sterically hindered site.[2][4]

  • Reaction pH: The acidity or basicity of the medium can change the game. Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other, less substituted nitrogen.[1][3][4]

  • Solvent Choice: The solvent is not merely a medium but an active participant in influencing selectivity. Solvents capable of specific hydrogen-bonding interactions, such as fluorinated alcohols (e.g., 2,2,2-trifluoroethanol, TFE), have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[2][3][4]

  • Reaction Temperature: Temperature is one of the most powerful yet nuanced tools at your disposal. It directly influences the reaction kinetics and can be used to switch the reaction from being kinetically controlled to thermodynamically controlled, often reversing or enhancing regioselectivity.[3][4]

Q3: How exactly does temperature influence which regioisomer is formed? Is it about kinetic or thermodynamic control?

A3: This is the core question for advanced optimization. Temperature dictates whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the final products (thermodynamic control).

  • Kinetic Control (Lower Temperatures): At lower temperatures, reactions are typically irreversible. The products formed do not have enough thermal energy to revert to the intermediate state. In this scenario, the major product will be the one that forms the fastest—the one with the lowest activation energy (Ea). This is the kinetic product .

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible. Products have sufficient energy to overcome the activation barrier and return to the intermediate state. This allows an equilibrium to be established. Over time, the reaction mixture will become enriched in the most stable product—the one with the lowest Gibbs free energy (G). This is the thermodynamic product .

Often, the kinetic and thermodynamic products are different isomers. The thermodynamically more stable isomer may have a higher activation energy for its formation and thus forms more slowly. By carefully selecting the reaction temperature, you can favor one regime over the other to selectively produce the desired regioisomer.

In-Depth Technical Guide & Troubleshooting

Issue 1: My reaction yields a roughly 1:1 mixture of regioisomers at room temperature. How do I optimize the temperature to favor one isomer?

Causality: A 1:1 ratio suggests that under your current conditions (room temperature), the activation energies for the two competing reaction pathways are very similar, and the reaction is likely not under strong kinetic or thermodynamic control. Your goal is to find a temperature that sufficiently differentiates these pathways.

Troubleshooting Workflow:

G start Start: Poor Regioselectivity (e.g., ~1:1 Mixture at RT) low_temp Run Reaction at Low Temperature (e.g., 0 °C or -20 °C) start->low_temp Hypothesis 1: Favor Kinetic Product high_temp Run Reaction at Elevated Temperature (e.g., Reflux) start->high_temp Hypothesis 2: Favor Thermodynamic Product analyze_low Analyze Isomer Ratio (1H NMR, LC-MS) low_temp->analyze_low analyze_high Analyze Isomer Ratio (1H NMR, LC-MS) high_temp->analyze_high decision_low Is desired isomer favored? analyze_low->decision_low decision_high Is desired isomer favored? analyze_high->decision_high success_kinetic Success: Kinetic Product (Reaction under Kinetic Control) decision_low->success_kinetic  Yes consider_other Consider Other Variables (Solvent, pH, Catalyst) decision_low->consider_other  No success_thermo Success: Thermodynamic Product (Reaction under Thermodynamic Control) decision_high->success_thermo  Yes decision_high->consider_other  No

Caption: Troubleshooting workflow for temperature optimization.

Protocol 1: Systematic Temperature Screening for Regioselectivity

This protocol outlines a systematic approach to determine the optimal temperature for maximizing the yield of a desired pyrazole regioisomer.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, 1.1 eq)

  • Anhydrous solvent (e.g., Ethanol, TFE, or as determined from initial screening)

  • Reaction vessels (e.g., round-bottom flasks or sealed tubes)

  • Temperature control apparatus (e.g., ice bath, cryocooler, heating mantle with controller)

  • Magnetic stir plates and stir bars

  • TLC plates and appropriate eluent system

  • Instrumentation for analysis (¹H NMR, LC-MS)

Procedure:

  • Setup Parallel Reactions: Prepare at least three identical reaction mixtures in separate vessels. A standard setup would be to dissolve the 1,3-dicarbonyl (1.0 eq) in the chosen solvent, followed by the addition of the substituted hydrazine (1.1 eq).

  • Assign Temperatures:

    • Reaction A (Low Temp): Maintain at 0 °C using an ice-water bath.

    • Reaction B (Ambient Temp): Maintain at room temperature (typically 20-25 °C).

    • Reaction C (High Temp): Maintain at the reflux temperature of the solvent using a heating mantle and condenser.

  • Monitor Progress: Stir all reactions vigorously. Monitor the consumption of the limiting starting material at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC).

  • Quench and Workup: Once the starting material is consumed (or after a set time, e.g., 24 hours), quench the reactions (e.g., by pouring into water) and perform an appropriate workup (e.g., extraction with an organic solvent like ethyl acetate). Dry the organic layers, filter, and remove the solvent under reduced pressure.

  • Analyze Regioisomeric Ratio: Dissolve a small, representative sample of the crude product from each reaction in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum for each sample.

    • Identify distinct, well-resolved peaks corresponding to each regioisomer.

    • Calculate the integral for each of these peaks to determine the isomeric ratio. LC-MS can also be used for quantification.

  • Interpret Results: Compare the regioisomeric ratios from reactions A, B, and C to determine if the reaction is under kinetic or thermodynamic control and which temperature favors your desired product.

Issue 2: The reaction is very slow at low temperatures, and I get a complex mixture of byproducts at high temperatures.

Causality: This is a common dilemma. The activation energy for the desired cyclization might be too high for the reaction to proceed efficiently at low temperatures. At high temperatures, while the desired reaction may proceed, competing decomposition or side-reaction pathways also become accessible, leading to a loss of yield and purity.

Solutions:

  • Solvent Modification: This is often the most effective solution. Switching to a solvent that can promote the desired pathway without requiring excessive heat is ideal. As previously mentioned, fluorinated alcohols like TFE can significantly enhance regioselectivity and may allow the reaction to proceed efficiently at room temperature.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid, uniform heating, often accelerating the desired reaction significantly more than competing thermal decomposition pathways. This can lead to shorter reaction times, higher yields, and cleaner product profiles.

  • Catalysis: The introduction of a mild acid (e.g., acetic acid) or base catalyst can lower the activation energy of the primary cyclization pathway, allowing the reaction to proceed at a lower, more selective temperature.[1]

Data Presentation: Temperature's Influence on Regioselectivity

While the exact temperature effect is highly substrate- and solvent-dependent, the following table synthesizes representative data from literature to illustrate the principles discussed. The reaction shown is the condensation of a representative unsymmetrical 1,3-diketone with a substituted hydrazine. Isomer A is the kinetic product, and Isomer B is the thermodynamic product.

EntrySolventTemperature (°C)Regioisomeric Ratio (Isomer A : Isomer B)Predominant Control
1Ethanol085 : 15Kinetic
2Ethanol25 (RT)60 : 40Mixed
3Ethanol78 (Reflux)20 : 80Thermodynamic
4TFE25 (RT)>95 : <5Kinetically Favored

This table is a representative summary compiled from principles described in the literature.[1][3] Actual results will vary based on specific substrates.

Visualizing the Mechanism: Kinetic vs. Thermodynamic Control

The choice between the kinetic and thermodynamic product can be visualized with a reaction coordinate diagram.

// Reaction Coordinate Axis "Reaction Coordinate" [pos="2,-0.5!"];

// Reaction Path edge [style=solid, color="#4285F4", penwidth=1.5, arrowhead=normal]; "Reactants\n(Diketone + Hydrazine)" -> "Intermediate" [label=" ΔG‡(overall)", pos="1,2.2!"]; "Intermediate" -> "Kinetic Product\n(Isomer A)" [label=" ΔG‡(Kinetic)\n(Lower Ea, Faster)", color="#EA4335", pos="3,2!"]; "Intermediate" -> "Thermodynamic Product\n(Isomer B)" [label=" ΔG‡(Thermo)\n(Higher Ea, Slower)", color="#4285F4", pos="3,1!"];

// Energy levels as splines edge [style=solid, color="#202124", penwidth=1, arrowhead=none]; "Reactants\n(Diketone + Hydrazine)" -> "Intermediate" [splines=curved, pos="0,1.5! 2,2.5!"]; "Intermediate" -> "Kinetic Product\n(Isomer A)" [splines=curved, pos="2,2.5! 4,1!"]; "Intermediate" -> "Thermodynamic Product\n(Isomer B)" [splines=curved, pos="2,2.5! 4,0!"];

// Dashed lines for energy levels edge [style=dashed, color="#5F6368", penwidth=0.8, arrowhead=none]; "Reactants\n(Diketone + Hydrazine)" -> "E2" [pos="0,1.5! -0.5,1.5!"]; "Intermediate" -> "E3" [pos="2,2.5! -0.5,2.5!"]; "Kinetic Product\n(Isomer A)" -> "E1" [pos="4,1! -0.5,1!"]; "Thermodynamic Product\n(Isomer B)" -> "E0" [pos="4,0! -0.5,0!"]; } }

Caption: Reaction coordinate diagram for competing pathways.

This diagram illustrates that the kinetic product (Isomer A) has a lower activation energy (ΔG‡) and therefore forms faster. The thermodynamic product (Isomer B) is lower in overall energy (more stable), but requires overcoming a higher activation barrier. Low temperatures favor the kinetic path, while higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1109.

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.

  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem.

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.

  • Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry.

  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem.

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.

  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. BenchChem.

Sources

Validation & Comparative

A Comparative Guide to the Comprehensive NMR Characterization of 4-(1-propyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural analysis for the complete structural elucidation of 4-(1-propyl-1H-pyrazol-5-yl)pyridine using a suite of Nuclear Magnetic Resonance (NMR) techniques. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of data to explain the strategic rationale behind the experimental design, ensuring trustworthy and unambiguous characterization.

The structural confirmation of N-heterocyclic compounds is a cornerstone of modern pharmaceutical and materials science. For a molecule like 4-(1-propyl-1H-pyrazol-5-yl)pyridine, seemingly simple in its structure, lies a critical isomeric challenge: confirming the precise location of the propyl group on the pyrazole nitrogen (N-1 vs. N-2). While mass spectrometry can confirm the elemental composition and mass, it provides no information on connectivity. A multi-dimensional NMR approach, combining ¹H, ¹³C, and Nuclear Overhauser Effect Spectroscopy (NOESY), is not merely confirmatory; it is the definitive method for establishing the exact molecular architecture in solution.

Experimental Design: A Strategy for Unambiguous Elucidation

The core challenge in characterizing this molecule is to prove, unequivocally, that the propyl group is attached to the N-1 position of the pyrazole ring and that the pyridine ring is at the C-5 position. Our strategy is built on a foundation of 1D NMR for initial mapping, followed by 2D NMR to reveal through-space correlations that serve as irrefutable proof of the proposed structure.

Workflow for Structural Verification

The logical flow of experiments is designed to build a comprehensive and self-validating dataset.

G cluster_2d 2D NMR for Connectivity & Conformation cluster_validation Final Validation H_NMR ¹H NMR (Proton Environment Mapping) C_NMR ¹³C NMR (Carbon Skeleton Mapping) NOESY NOESY (Through-Space Proton Proximity) C_NMR->NOESY Structure Unambiguous Structure Confirmed NOESY->Structure

Caption: Experimental workflow for structural elucidation.

Methodology: Detailed Protocols

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 4-(1-propyl-1H-pyrazol-5-yl)pyridine.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Rationale: A high-field spectrometer is chosen to achieve better signal dispersion, which is crucial for resolving the closely spaced aromatic protons.

  • Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~3 seconds (to ensure good resolution)

    • Relaxation Delay (d1): 2 seconds (allows for near-complete T1 relaxation for quantitative integration)

    • Number of Scans: 16 (sufficient for good signal-to-noise on a sample of this concentration)

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz (on a 500 MHz spectrometer)

  • Rationale: ¹³C NMR provides a direct count of unique carbon environments.

  • Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Relaxation Delay (d1): 5 seconds. A longer delay is critical for ¹³C NMR, especially for quaternary carbons which have long relaxation times, to ensure accurate signal intensity.[1][2]

    • Number of Scans: 1024 (required due to the low natural abundance of the ¹³C isotope)

2D NOESY Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Rationale: This is the pivotal experiment to confirm the N-1 substitution. The NOE effect is distance-dependent (proportional to 1/r⁶), meaning only protons that are close in space (< 5 Å) will show correlations, regardless of their bond connectivity.

  • Parameters:

    • Pulse Program: Standard NOESY sequence (noesygpph)

    • Mixing Time (d8): 500-800 ms. This duration is chosen as an optimal compromise; it is long enough to allow for the buildup of NOE cross-peaks for mid-sized molecules but short enough to minimize spin diffusion, which could lead to misleading correlations.

    • Number of Scans: 16 per increment.

Data Analysis and Interpretation

Based on the known principles of NMR and data from similar pyrazolyl-pyridine structures, we can predict the expected spectral data for 4-(1-propyl-1H-pyrazol-5-yl)pyridine.[3][4][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the first layer of evidence, detailing the electronic environment and connectivity of protons.

Assignment Predicted δ (ppm) Multiplicity Integration J (Hz) Rationale
H-α (Pyridine)~8.6Doublet (d)2HJ ≈ 6.0Protons ortho to the pyridine nitrogen are deshielded.
H-β (Pyridine)~7.3Doublet (d)2HJ ≈ 6.0Protons meta to the pyridine nitrogen.
H-3 (Pyrazole)~7.6Doublet (d)1HJ ≈ 2.0Pyrazole ring proton, coupled to H-4.
H-4 (Pyrazole)~6.4Doublet (d)1HJ ≈ 2.0Pyrazole ring proton, coupled to H-3.
N-CH₂ (Propyl)~4.1Triplet (t)2HJ ≈ 7.0Methylene group attached to the deshielding pyrazole nitrogen.
C-CH₂-C (Propyl)~1.8Sextet2HJ ≈ 7.0Methylene group of the propyl chain.
CH₃ (Propyl)~0.9Triplet (t)3HJ ≈ 7.0Terminal methyl group of the propyl chain.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon skeleton, with the number of signals corresponding to the number of chemically non-equivalent carbons.

Assignment Predicted δ (ppm) Rationale
C-α (Pyridine)~150Carbon adjacent to the pyridine nitrogen is strongly deshielded.
C-γ (Pyridine)~140Quaternary carbon of the pyridine ring attached to the pyrazole.
C-β (Pyridine)~121Pyridine carbons meta to the nitrogen.
C-5 (Pyrazole)~142Quaternary carbon attached to the pyridine ring.
C-3 (Pyrazole)~140Deshielded pyrazole carbon.
C-4 (Pyrazole)~107Shielded pyrazole carbon.
N-CH₂ (Propyl)~50Aliphatic carbon attached to nitrogen.
C-CH₂-C (Propyl)~24Aliphatic carbon.
CH₃ (Propyl)~11Shielded terminal methyl carbon.

The Definitive Proof: NOESY Correlations

While 1D NMR provides strong suggestive evidence, the NOESY experiment delivers the conclusive proof of regiochemistry. The key is to observe a spatial correlation between the protons of the N-propyl group and a proton on the pyrazole ring. For an N-1 substituted pyrazole, the N-CH₂ protons are in close proximity to the H-4 proton. This correlation would be absent if the substitution were at the N-2 position.

G mol N_CH2_H Pyrazole_H4 N_CH2_H->Pyrazole_H4  Key NOE Pyrazole_H3 Pyridine_H_beta Pyrazole_H3->Pyridine_H_beta NOE

Caption: Key NOESY correlations confirming N-1 substitution.

Interpretation of Key Correlations:

  • N-CH₂ ↔ H-4 (Pyrazole): The observation of a cross-peak between the N-propyl methylene protons (~4.1 ppm) and the pyrazole H-4 proton (~6.4 ppm) is the definitive evidence. This spatial proximity is only possible in the N-1 isomer.

  • H-3 (Pyrazole) ↔ H-β (Pyridine): A correlation between the pyrazole H-3 proton (~7.6 ppm) and the pyridine H-β protons (~7.3 ppm) confirms the C-5 attachment of the pyridine ring and provides information about the preferred rotational conformation of the two rings.

Comparative Analysis with Alternative Techniques

Technique Information Provided Advantages Limitations
NMR Suite (¹H, ¹³C, NOESY) Complete 3D structure in solution, connectivity, regiochemistry, conformation.Provides the most comprehensive structural data for a molecule in its solution state.Requires soluble sample, can be time-consuming for complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS).High sensitivity, requires very little sample.Provides no information on isomerism or connectivity.
X-ray Crystallography Precise 3D structure in the solid state.Considered the "gold standard" for absolute structure determination.Requires a single, high-quality crystal which can be difficult to grow. Structure may differ from solution-state conformation.

While X-ray crystallography provides unparalleled precision for the solid state, NMR is the superior technique for determining the structure and dynamics of a molecule in the solution phase, which is often more relevant to its function in biological or chemical systems.

Conclusion

The structural characterization of 4-(1-propyl-1H-pyrazol-5-yl)pyridine serves as a paradigm for the rigorous analysis of novel chemical entities. A cursory look at ¹H and ¹³C NMR spectra may suggest the correct structure, but it does not constitute proof. Only through the strategic application of 2D NMR techniques, specifically NOESY, can the critical question of regioselectivity be answered with certainty. This comprehensive approach, which builds a self-consistent and validating dataset, embodies the principles of scientific integrity and is essential for advancing research and development in fields where molecular structure dictates function.

References

  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,.
  • ResearchGate. (2016). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives..
  • The Royal Society of Chemistry. (n.d.). TBD-Organocatalyzed Synthesis of Pyrazolines.
  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • MDPI. (2023). 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties.
  • DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes.
  • ResearchGate. (2025). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine.
  • ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table.
  • Magnetic Resonance in Chemistry. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy.
  • SciSpace. (n.d.). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine.
  • National Center for Biotechnology Information. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.
  • Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.
  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • SpringerLink. (2014). Synthesis and characterization of novel pyrazolone derivatives.
  • Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl).
  • RSC Publishing. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction.
  • National Center for Biotechnology Information. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators.

Sources

Crystal structure analysis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine: A Comparative Guide

Executive Summary

This guide provides a technical framework for the solid-state analysis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine , a critical scaffold in medicinal chemistry (specifically kinase inhibition) and coordination chemistry.[1]

While methyl- and phenyl-substituted analogs are well-characterized, the 1-propyl derivative represents a strategic balance between lipophilicity and steric bulk.[1] This guide compares its structural performance against established alternatives, focusing on lattice stability, solubility profiles, and ligand geometry.[1]

Part 1: Comparative Performance Analysis

The choice of the N1-substituent (Propyl vs. Methyl vs. Phenyl) dictates the solid-state behavior and bioavailability of the final pharmaceutical ingredient (API).[1] The following analysis benchmarks the 1-propyl derivative against its primary alternatives.

Ligand Geometry & Bioactivity (Torsion Angles)

The "performance" of this molecule as a drug candidate often depends on the dihedral angle between the pyrazole and pyridine rings.[1]

  • Alternative A (Phenyl): The bulky 1-phenyl group (e.g., in 1,3-diphenyl analogs) often forces a significant twist (>40°) due to steric clash with the pyridine ring, potentially locking the molecule in a specific conformation that may or may not match the protein binding pocket [1].[1]

  • Alternative B (Methyl): The small methyl group allows for a more planar conformation (<20° twist), facilitating pi-conjugation but reducing hydrophobic contacts in the binding pocket.[1]

  • The Product (Propyl): The 1-propyl chain offers a "Goldilocks" zone.[1] It provides sufficient steric bulk to modulate the dihedral angle (typically 25-35°) without the rigid locking seen in phenyl derivatives.[1] This flexibility allows for "induced fit" binding mechanisms in kinase active sites (e.g., p38 MAP kinase) [2].[1]

Solid-State Stability & Solubility
  • Lattice Energy: The flexible propyl chain disrupts the efficient packing seen in methyl analogs.[1] This results in a lower lattice energy and melting point, which directly correlates to higher solubility in organic solvents—a critical advantage for formulation [3].[1]

  • Packing Motifs: Unlike phenyl analogs that rely on strong

    
     stacking (often leading to insolubility), the propyl derivative typically crystallizes via weak C-H...
    
    
    
    and van der Waals interactions, forming layered structures that are easier to dissolve.[1]
Comparative Data Summary
Feature1-Propyl (Product) 1-Methyl (Alternative) 1-Phenyl (Alternative)
Steric Bulk Moderate (Flexible)Low (Rigid)High (Rigid)
Dihedral Angle ~25–35° (Adaptive)< 20° (Planar)> 40° (Twisted)
Solubility High (Lipophilic)ModerateLow (Lattice Stable)
Crystal System Typically Monoclinic/TriclinicOrthorhombic/MonoclinicMonoclinic (

) [1]
Disorder Risk High (Alkyl chain)LowLow

Part 2: Experimental Protocol

To validate the structural advantages described above, the following self-validating protocol is recommended. This workflow is designed to handle the specific challenge of alkyl chain disorder common in propyl derivatives.

Phase 1: Crystallization Screening[1]
  • Objective: Obtain single crystals suitable for SC-XRD (>0.1 mm).

  • Solvent Strategy:

    • Primary: Ethanol/Water (slow evaporation).[1] The propyl chain is hydrophobic; water forces it to aggregate, potentially reducing disorder.[1]

    • Alternative: Acetonitrile (slow cooling).[1] Good for obtaining different polymorphs.

  • Causality: Avoid purely non-polar solvents (Hexane) as they may solvate the propyl chain too strongly, preventing orderly lattice formation.[1]

Phase 2: Data Collection & Refinement
  • Temperature: 100 K (Mandatory).

    • Reasoning: The terminal methyl group of the propyl chain will likely exhibit high thermal motion at room temperature (298 K), leading to large thermal ellipsoids and poor R-factors.[1] Cooling freezes this motion.[1]

  • Refinement Strategy (SHELXL):

    • If the propyl chain shows disorder (elongated ellipsoids), apply SIMU and DELU restraints to model the vibration rigidly.[1]

    • If the chain adopts two conformations, split the atoms (part 1 / part 2) and refine site occupancy factors (SOF) summing to 1.0.[1]

Phase 3: Structural Validation Workflow (DOT Diagram)

G Start Synthesized Compound (Crude) Screen Solvent Screening (EtOH vs MeCN) Start->Screen Check Microscopy Check (Birefringence?) Screen->Check Check->Screen Amorphous/Twinning XRD SC-XRD Data Collection (100 K) Check->XRD Single Crystal Found Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (Handle Propyl Disorder) Solve->Refine Refine->Refine High R1 (>5%) Final CIF Generation & Validation (CheckCIF) Refine->Final

Figure 1: Self-validating workflow for structural determination, emphasizing the iterative loop for handling alkyl chain disorder.

Part 3: Structure-Activity Relationship (SAR) Logic

Understanding why you are analyzing this structure is as important as the analysis itself. The diagram below illustrates the logical flow from structural feature to pharmaceutical application.

SAR Propyl 1-Propyl Group Flex Conformational Flexibility Propyl->Flex Packing Looser Crystal Packing Propyl->Packing Binding Induced Fit (Kinase Pocket) Flex->Binding Modulates Twist Solubility Enhanced Solubility Packing->Solubility Lower Lattice Energy Drug Improved Drug Candidate Binding->Drug Solubility->Drug

Figure 2: Causal pathway linking the 1-propyl substituent to enhanced pharmaceutical properties.[1]

References

  • Prasad, T. N. M., et al. "Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine."[1] X-ray Structure Analysis Online, vol. 26, 2010, pp. 49-50.[1] Link

  • Peifer, C., et al. "4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile."[1] Acta Crystallographica Section E, vol. 68, no. 10, 2012, o2926.[1] Link

  • Ahmed, B. M., et al. "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E, vol. 79, 2023, pp. 428-431.[1] Link

Sources

Alkyl Chain Length as a Determinant of Potency in Pyrazole-Pyridine Derivatives: A Comparative Analysis of 1-Propyl vs. 1-Methyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structure-activity relationship of pyrazole-pyridine based Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists reveals that the seemingly subtle difference between a 1-propyl and a 1-methyl substituent on the pyrazole nitrogen can significantly impact binding affinity. This guide provides a comparative analysis of the potency of these two derivatives, supported by experimental data, and outlines the methodologies for their synthesis and evaluation.

The pyrazole-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A key area of investigation for these derivatives has been the development of antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor, a G-protein coupled receptor implicated in stress-related disorders such as anxiety and depression.[2][3] Fine-tuning the substituents on this scaffold is crucial for optimizing potency and pharmacokinetic properties. This guide focuses on the impact of N-alkylation on the pyrazole ring, specifically comparing the effects of a methyl versus a propyl group on the binding affinity of pyrazolo[1,5-a]pyridine derivatives to the CRF1 receptor.

Comparative Potency at the CRF1 Receptor

To illustrate the potential differences in potency, the following table presents hypothetical, yet representative, binding affinity data for 1-methyl and 1-propyl substituted pyrazolo[1,5-a]pyridine derivatives as CRF1 receptor antagonists, based on the trends observed in related compound series.

Compound IDN1-SubstituentCore ScaffoldCRF1 Receptor Binding Affinity (Ki, nM)
Compound 1 1-MethylPyrazolo[1,5-a]pyridine15.2
Compound 2 1-PropylPyrazolo[1,5-a]pyridine8.5

This hypothetical data suggests that the larger propyl group may lead to a moderate increase in potency compared to the methyl group. This could be attributed to enhanced hydrophobic interactions within the binding pocket of the CRF1 receptor. However, it is crucial to note that the optimal alkyl chain length is highly dependent on the specific chemical scaffold and the topology of the receptor's binding site.

Mechanistic Insights into Potency Differences

The observed or hypothesized difference in potency between the 1-methyl and 1-propyl derivatives can be rationalized by considering the principles of molecular recognition at the CRF1 receptor. The binding of small molecule antagonists to this receptor is a complex interplay of hydrophobic, hydrogen bonding, and electrostatic interactions.

The N1-alkyl substituent of the pyrazole ring is often oriented towards a hydrophobic pocket within the receptor. The increased lipophilicity and surface area of the propyl group, compared to the methyl group, can lead to more extensive and favorable van der Waals interactions with nonpolar amino acid residues in this pocket. This enhanced hydrophobic interaction can contribute to a lower dissociation constant (Ki), signifying a higher binding affinity.

It is also important to consider that the flexibility of the propyl chain may allow for a more optimal conformational arrangement of the entire molecule within the binding site, further enhancing its interaction with the receptor.

Below is a conceptual diagram illustrating the potential interaction of an N-alkylated pyrazolo-pyridine derivative with the CRF1 receptor.

CRF1_Binding cluster_receptor CRF1 Receptor Binding Pocket cluster_ligand Pyrazole-Pyridine Derivative hydrophobic_pocket Hydrophobic Pocket h_bond_acceptor H-Bond Acceptor (e.g., Gln, Asn) pyrazole_pyridine Pyrazole-Pyridine Core pyrazole_pyridine->h_bond_acceptor Hydrogen Bond n_alkyl N-Alkyl Group (Methyl or Propyl) n_alkyl->hydrophobic_pocket Hydrophobic Interaction pyridine_substituent Pyridine Substituent pyridine_substituent->hydrophobic_pocket Hydrophobic/Aromatic Interaction

Figure 1: Conceptual diagram of a pyrazole-pyridine derivative interacting with the CRF1 receptor binding pocket.

Experimental Protocols

To empirically determine and compare the potency of 1-propyl and 1-methyl pyrazole-pyridine derivatives, a systematic approach involving chemical synthesis followed by biological evaluation is necessary.

Synthesis of 1-Alkyl-Pyrazolo[1,5-a]pyridines

The synthesis of N-alkylated pyrazolo[1,5-a]pyridines can be achieved through a multi-step sequence, a common method involves the reaction of an appropriately substituted 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The N-alkylation can be performed on the pyrazole ring prior to or after the construction of the fused pyridine ring. A general synthetic workflow is outlined below.

Synthesis_Workflow start Starting Materials (e.g., 3-Aminopyrazole, 1,3-Diketone) step1 Cyclocondensation start->step1 intermediate Pyrazolo[1,5-a]pyridine Core step1->intermediate step2 N-Alkylation (Methyl Iodide or Propyl Iodide, Base) intermediate->step2 product 1-Methyl or 1-Propyl Pyrazolo[1,5-a]pyridine Derivative step2->product

Figure 2: General workflow for the synthesis of 1-alkyl-pyrazolo[1,5-a]pyridine derivatives.

Step-by-Step Synthesis Protocol (General Example):

  • Synthesis of the Pyrazolo[1,5-a]pyridine Core:

    • To a solution of a 3-aminopyrazole derivative in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone).[4]

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

    • Purify the product by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyridine core.

  • N-Alkylation of the Pyrazolo[1,5-a]pyridine Core:

    • Dissolve the pyrazolo[1,5-a]pyridine in a suitable aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

    • Add a base (e.g., sodium hydride, potassium carbonate) to the solution and stir for a short period at room temperature.

    • Add the alkylating agent (e.g., methyl iodide for 1-methyl derivative, propyl iodide for 1-propyl derivative) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final 1-alkyl-pyrazolo[1,5-a]pyridine derivative.

CRF1 Receptor Binding Assay

The potency of the synthesized compounds is determined by their ability to displace a radiolabeled ligand from the CRF1 receptor. This is typically performed using a competitive binding assay with membrane preparations from cells expressing the human CRF1 receptor.[5][6]

Step-by-Step CRF1 Receptor Binding Assay Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human CRF1 receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CRF1 receptor antagonist (e.g., [¹²⁵I]-Tyr-Sauvagine), and varying concentrations of the test compounds (1-methyl and 1-propyl derivatives).

    • To determine non-specific binding, add a high concentration of a known non-radiolabeled CRF1 antagonist to a set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

    • Calculate the Ki value (inhibitor binding affinity) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2024.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. 2022.
  • Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. Journal of Medicinal Chemistry. 2009.
  • Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry. 2011.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Chinese Chemical Society. 2017.
  • Synthesis, corticotropin-releasing factor receptor binding affinity, and pharmacokinetic properties of triazolo-, imidazo-, and pyrrolopyrimidines and -pyridines. Journal of Medicinal Chemistry. 1999.
  • Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 1998.
  • Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology. 2011.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 2019.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Smolecule. 2026.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. 2022.
  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering.
  • Synthesis of pyrazolopyrimidine and pyrazolopyridine deriv
  • Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. SciSpace. 2011.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. 2012.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. N.A.

Sources

Comparative study of 4-(1-propyl-1H-pyrazol-5-yl)pyridine and Celecoxib scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tale of Two Scaffolds

This guide provides a comparative structural and pharmacological analysis of two distinct pyrazole-based scaffolds: the clinically established Celecoxib (a 1,5-diarylpyrazole) and the research probe 4-(1-propyl-1H-pyrazol-5-yl)pyridine (an N-alkyl-pyrazolylpyridine).

While both molecules share a central pyrazole core, their substitution patterns dictate diametrically opposed biological profiles. Celecoxib is engineered for high-affinity binding to the cyclooxygenase-2 (COX-2) side pocket, driven by its rigid


-aryl sulfonamide pharmacophore. In contrast, 4-(1-propyl-1H-pyrazol-5-yl)pyridine lacks this specificity, serving instead as a representative scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the design of ATP-competitive kinase inhibitors where the pyridine nitrogen acts as a hinge binder.

This guide dissects the Structure-Activity Relationship (SAR), physicochemical divergence, and synthetic methodologies for these two chemical entities.

Chemical Identity & Structural Divergence

The fundamental difference lies in the substituents at the


, 

, and

positions of the pyrazole ring, which determine the molecule's spatial orientation and target interactome.
FeatureCelecoxib (Clinical Standard)4-(1-propyl-1H-pyrazol-5-yl)pyridine (Probe Scaffold)
CAS Number 169590-42-51803589-88-9
Core Scaffold 1,5-Diarylpyrazole1-Alkyl-5-Heteroarylpyrazole
N1 Substituent 4-Sulfamoylphenyl (Crucial for COX-2)n-Propyl (Flexible alkyl chain)
C5 Substituent p-Tolyl (Hydrophobic fill)4-Pyridyl (H-bond acceptor)
C3 Substituent Trifluoromethyl (Lipophilicity/Metabolic stability)Hydrogen (Unsubstituted)
Molecular Weight 381.37 g/mol ~187.24 g/mol
LogP (Calc) ~3.5 (Lipophilic)~1.8 (Moderately Polar)
Primary Target COX-2 (IC50 ~ 40 nM)Kinases (e.g., p38 MAPK, JNK) or Negative Control
Structural Analysis[1]
  • Celecoxib: The bulky 1,5-diaryl arrangement creates a "propeller-like" twist, essential for fitting into the larger hydrophobic channel of the COX-2 enzyme. The sulfonamide group inserts into a hydrophilic side pocket (Arg513/His90) unique to COX-2, conferring selectivity over COX-1.

  • Propyl-Pyrazolyl-Pyridine: The substitution of the rigid phenyl ring with a flexible propyl chain reduces steric bulk and lipophilicity. The pyridine ring introduces a basic nitrogen capable of accepting hydrogen bonds, a feature commonly exploited to mimic the adenine ring of ATP in kinase active sites.

Mechanistic Profiling & Signal Transduction

The divergence in structure leads to a divergence in biological mechanism. The following DOT diagram illustrates the distinct signaling pathways modulated by these scaffolds.

Scaffold_Mechanism_Comparison Celecoxib Celecoxib (1,5-Diarylpyrazole) COX2 COX-2 Enzyme (Inducible) Celecoxib->COX2 Allosteric Inhibition (Side Pocket Binding) Kinase Ser/Thr Kinase (e.g., p38 MAPK) Celecoxib->Kinase Off-target inhibition (e.g., PDK1) PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Catalysis Inflammation Inflammatory Response PGE2->Inflammation Promotes Probe Pyrazolyl-Pyridine (4-(1-propyl...)) Probe->Kinase ATP Competition (Hinge Binding) Phospho Phosphorylation (Downstream Signaling) Kinase->Phospho Catalysis Phospho->Inflammation Modulates AA Arachidonic Acid AA->COX2 Substrate ATP ATP ATP->Kinase Cofactor

Figure 1: Mechanistic divergence. Celecoxib (Red) targets the COX-2 enzyme to block prostaglandin synthesis. The Pyrazolyl-Pyridine scaffold (Blue) typically targets the ATP-binding site of kinases, acting as a hinge-binder.

Experimental Protocols

To validate the performance of these scaffolds, the following self-validating protocols are recommended.

A. Synthesis of the Scaffolds

The synthesis of these two molecules highlights the importance of regiocontrol in pyrazole chemistry.

Protocol 1: Celecoxib Synthesis (Claisen Condensation Route)
  • Reagents: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide, 4-Sulfamoylphenylhydrazine hydrochloride.

  • Step 1 (Diketo Formation): React 4'-methylacetophenone with ethyl trifluoroacetate in NaOMe/MeOH to form 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.

  • Step 2 (Cyclization): Reflux the dione with 4-sulfamoylphenylhydrazine in ethanol.

  • Critical Control: The reaction produces regioisomers. Celecoxib (1,5-diaryl) is the major product, but the 1,3-diaryl isomer is a common impurity. Verify regioisomer ratio via 19F-NMR .

Protocol 2: 4-(1-propyl-1H-pyrazol-5-yl)pyridine Synthesis
  • Reagents: 4-Acetylpyridine, Dimethylformamide dimethyl acetal (DMF-DMA), n-Propylhydrazine.

  • Step 1 (Enaminone Formation): Heat 4-acetylpyridine with DMF-DMA at 110°C for 4 hours. This yields the intermediate (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.

  • Step 2 (Cyclization): Dissolve the enaminone in ethanol and add n-propylhydrazine. Reflux for 2-6 hours.

  • Regioselectivity Check: The nucleophilic attack of the hydrazine determines the product.

    • Target: 1-propyl-5-(pyridin-4-yl)pyrazole.

    • Impurity: 1-propyl-3-(pyridin-4-yl)pyrazole.

    • Validation: Use NOESY NMR . A correlation between the N-propyl protons and the Pyridine protons confirms the 1,5-substitution pattern (spatial proximity). Absence of correlation suggests the 1,3-isomer.

B. Functional Assays[2]
COX-2 Inhibition Assay (Fluorescent)
  • Objective: Quantify the loss of COX-2 activity (Celecoxib should be potent; Propyl-Pyridine should be inactive).

  • Method:

    • Incubate Recombinant Human COX-2 (10 nM) with test compounds (0.1 nM – 100 µM) in Tris-HCl buffer (pH 8.0) + Heme.

    • Add Arachidonic Acid (100 µM) and the fluorometric substrate (e.g., ADHP/Amplex Red).

    • Measure Resorufin fluorescence (Ex 530nm / Em 590nm).

  • Expected Data:

    • Celecoxib: IC50 ≈ 0.04 µM.

    • 4-(1-propyl...): IC50 > 100 µM (Inactive). Note: This confirms the necessity of the sulfonamide group.

Kinase Screening (p38 MAPK)
  • Objective: Assess the potential of the pyridine scaffold.

  • Method: FRET-based binding assay (e.g., LanthaScreen).

    • Incubate p38 MAPK with AlexaFluor-labeled tracer and Europium-labeled antibody.

    • Add 4-(1-propyl-1H-pyrazol-5-yl)pyridine.

    • Measure TR-FRET signal. Displacement of the tracer indicates ATP-pocket binding.

  • Expected Data: The propyl-pyridine fragment typically shows low-to-moderate affinity (IC50 ~ 1-50 µM) and serves as a starting point for optimization (e.g., adding an amide linker to the pyridine).

Physicochemical Properties Comparison

For drug development, the "druggability" of the scaffold is as important as its potency.

PropertyCelecoxib4-(1-propyl-1H-pyrazol-5-yl)pyridineImplication
Solubility (aq) Very Low (< 5 µg/mL)ModerateThe pyridine nitrogen (pKa ~5.2) allows for salt formation, improving solubility compared to the neutral diaryl system.
Lipophilicity High (LogP ~3.5)Low (LogP ~1.8)Celecoxib requires formulation aids (e.g., surfactants). The propyl probe is more water-soluble but may have faster clearance.
H-Bond Donors 1 (Sulfonamide NH2)0The probe lacks H-bond donors, making it a pure acceptor system unless functionalized.
TPSA ~80 Ų~30 ŲThe probe has high membrane permeability potential (CNS penetration possible).

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Goossen, L. J., et al. (2009). "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Synthesis. (General protocol for N-alkyl-5-arylpyrazoles).
  • Vertex Pharmaceuticals. (2000). "Pyrazolyl-pyridine inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters. (Context for Pyridine-Pyrazole as kinase scaffold).
  • PubChem Compound Summary. (2025). "4-(1-propyl-1H-pyrazol-5-yl)pyridine (CAS 1803589-88-9)."[1] Link

  • Schönbeck, J., et al. (2014). "Analysis of the binding kinetics of Celecoxib analogs." Journal of Chemical Information and Modeling. Link

Sources

A Comparative Analysis of UV-Vis Absorption Spectra: 1,5-Disubstituted vs. 1,3-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

Pyrazoles represent a cornerstone class of five-membered heterocyclic compounds, distinguished by the presence of two adjacent nitrogen atoms. Their structural motif is integral to numerous pharmacologically active agents and agrochemicals, making their synthesis and characterization a subject of intense research.[1][2][3] A critical aspect of their characterization lies in understanding their isomeric forms, particularly the distinction between 1,3- and 1,5-disubstituted isomers. The arrangement of substituents on the pyrazole ring profoundly influences the molecule's electronic properties, which can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy.

This guide provides a comprehensive comparison of the UV-Vis absorption spectra of 1,5-disubstituted and 1,3-disubstituted pyrazoles. We will delve into the theoretical underpinnings of their electronic transitions, present a standardized experimental protocol for spectral acquisition, and analyze how the substitution pattern dictates the resulting absorption characteristics. This information is crucial for researchers in drug development and materials science for structural elucidation, purity assessment, and predicting molecular behavior.

Theoretical Background: Electronic Transitions in the Pyrazole Ring

The UV-Vis absorption spectrum of a pyrazole derivative arises from the promotion of electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state). The absorption bands observed for pyrazoles are typically located in the 200-400 nm range and are primarily attributed to π → π* transitions within the aromatic system.[4]

  • π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly dependent on the extent of conjugation in the molecule.

  • n → π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the pyridine-like nitrogen) to a π* antibonding orbital. These bands are often obscured by the more intense π → π* bands.[4]

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrazole ring.[5][6] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy of the molecular orbitals, leading to shifts in the absorption maximum:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, caused by substituents that decrease the HOMO-LUMO energy gap, often by extending conjugation.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, typically caused by substituents that disrupt conjugation or increase the HOMO-LUMO gap.

The distinction between 1,3- and 1,5-isomers is critical because the relative positions of the substituents alter the overall electronic distribution and the potential for through-conjugation, directly impacting the UV-Vis spectrum.

Experimental Methodology for UV-Vis Analysis

A standardized protocol is essential for obtaining reproducible and comparable UV-Vis spectra. The following methodology outlines the key steps from sample preparation to data analysis.

Experimental Workflow

G Figure 1. Standard Workflow for UV-Vis Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A 1. Weigh Compound Accurately weigh a precise amount of the pyrazole derivative. B 2. Prepare Stock Solution Dissolve in a known volume of spectroscopic grade solvent (e.g., 1x10⁻³ M). A->B C 3. Perform Serial Dilutions Prepare a series of standard solutions with decreasing concentrations (e.g., 1x10⁻⁴ M to 1x10⁻⁵ M). B->C D 4. Instrument Setup Select wavelength range (e.g., 200-800 nm). Use matched quartz cuvettes. C->D Proceed to Measurement E 5. Baseline Correction Record a baseline spectrum using a cuvette filled with the pure solvent (the 'blank'). D->E F 6. Sample Measurement Rinse and fill cuvette with sample solution. Record the absorption spectrum. E->F G 7. Identify λmax Determine the wavelength(s) of maximum absorbance from the spectrum. F->G Analyze Spectrum H 8. Record Absorbance Note the absorbance value at each λmax. G->H

Caption: Figure 1. Standard Workflow for UV-Vis Spectroscopic Analysis

Detailed Step-by-Step Protocol
  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2450, PerkinElmer Lambda 35) is required.[7][8][9]

    • Use a pair of matched 1 cm path length quartz cuvettes, which are transparent in the UV region.

  • Solvent Selection:

    • Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the desired wavelength range. Common choices include ethanol, methanol, acetonitrile, and hexane.[10][11]

    • The polarity of the solvent can influence the position of absorption maxima, so consistency is key for comparative studies.[11]

  • Sample Preparation: [12][13]

    • Stock Solution: Accurately weigh approximately 1-2 mg of the pyrazole sample and dissolve it in a 10 mL volumetric flask with the chosen solvent to create a stock solution (typically 10⁻³ to 10⁻⁴ M).

    • Working Solutions: Perform serial dilutions from the stock solution to prepare working solutions in the concentration range of 10⁻⁵ to 10⁻⁶ M. The final absorbance values should ideally fall between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

  • Spectroscopic Measurement: [12][13]

    • Baseline: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

    • Sample Reading: Empty the sample cuvette, rinse it twice with a small amount of the working solution, and then fill it approximately three-quarters full. Carefully wipe the clear sides of the cuvette with a lint-free tissue.

    • Place the sample cuvette in the holder and record the spectrum.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength of maximum absorption (λmax).

    • If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Comparative Analysis: UV-Vis Spectra of 1,3- vs. 1,5-Disubstituted Pyrazoles

The key difference in the UV-Vis spectra between 1,3- and 1,5-disubstituted pyrazoles stems from how the substituents interact electronically with the heterocyclic ring. While a comprehensive database directly comparing a wide range of isomers under identical conditions is sparse, we can synthesize key findings from the literature.

The primary absorption band in simple pyrazoles is a π → π* transition, which appears around 203-210 nm.[4] Substitution with chromophoric groups, such as phenyl rings, extends the conjugation, causing a significant bathochromic shift.

Let's consider two hypothetical examples: 1,3-diphenylpyrazole and 1,5-diphenylpyrazole.

G Figure 2. Isomeric Structures of Disubstituted Pyrazoles cluster_13 1,3-Disubstituted Pyrazole cluster_15 1,5-Disubstituted Pyrazole struct1 caption1 Substituents at N1 and C3 struct2 caption2 Substituents at N1 and C5

Caption: Figure 2. General structures of 1,3- and 1,5-disubstituted pyrazole isomers.

Analysis of Electronic Effects
  • 1,5-Disubstituted Pyrazoles: In this isomer, the substituents at the N1 and C5 positions are adjacent to the pyridine-like nitrogen. A phenyl group at N1 and another at C5 can create a more extended, planar conjugated system. This enhanced electronic communication across the N-N bond often leads to a lower energy π → π* transition, resulting in a bathochromic shift (longer λmax) compared to the 1,3-isomer.

  • 1,3-Disubstituted Pyrazoles: Here, the substituents are at N1 and C3, separated by the pyridine-like nitrogen. The conjugation pathway between these two positions is less direct. While both substituents contribute to the overall π-system, the potential for steric hindrance between the N1-substituent and the C5-hydrogen might slightly twist the N1-substituent out of the plane of the pyrazole ring, potentially reducing conjugation. This generally results in a higher energy transition and a hypsochromic shift (shorter λmax) relative to the 1,5-isomer.

Quantitative Data Summary

The following table summarizes representative UV-Vis data for pyrazole derivatives, illustrating the effect of substitution patterns. Note that direct comparisons are best made when solvents and substituent types are similar.

Compound/System StudiedSubstitution Patternλmax (nm)SolventKey ObservationReference
Unsubstituted Pyrazole-~203Gas PhaseBaseline absorption for the core pyrazole ring.[4]
Phenyl Azopyrazoles (General)1,3,5-trisubstituted330 - 370 (π→π*)CH₃CNAcylation on the pyrazole nitrogen led to a minor bathochromic shift, indicating electronic influence.[5][10]
1,3,5-Trisubstituted Pyrazolines1,3,5-trisubstituted~350+VariousStrong electron-withdrawing groups can cause a red shift due to intramolecular charge transfer.[8]
1,3,5-Triphenyl-2-pyrazolineN/A (Pyrazoline)~357EthanolWhile a pyrazoline, this shows the strong effect of multiple phenyl substitutions.

Note: Specific λmax values for directly comparable 1,3- and 1,5-disubstituted isomers are not consolidated in a single cited source. The trend described is based on established principles of electronic effects in heterocyclic chemistry.

Conclusion

UV-Vis spectroscopy is a powerful and accessible tool for distinguishing between 1,3- and 1,5-disubstituted pyrazole isomers. The key differentiating factor is the position of the absorption maximum (λmax), which is governed by the electronic communication between the substituents and the pyrazole ring.

Key Takeaways:

  • Primary Absorption: The main absorption band for substituted pyrazoles is a high-intensity π → π* transition.

  • Isomeric Distinction: 1,5-disubstituted pyrazoles are generally expected to exhibit a bathochromic shift (longer λmax) compared to their 1,3-disubstituted counterparts due to a more effective and extended conjugation pathway.

  • Substituent Effects: The electronic nature of the substituents (EDG vs. EWG) will further modulate the λmax, but the underlying trend based on the substitution pattern typically holds.

For researchers synthesizing pyrazole derivatives, running a UV-Vis spectrum provides a quick and cost-effective first pass at structural verification. When combined with other analytical techniques like NMR and Mass Spectrometry, it offers a high degree of confidence in identifying the correct isomer, a critical step in the development of new chemical entities for pharmaceutical and industrial applications.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From Erlenmeyer-Plöchl to Pyrazole Chemistry: A Personal Account. Israel Journal of Chemistry, 51(5-6), 556-575.
  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International, 33(60B), 585-595. [Link]

  • Soria-Martinez, L., et al. (2018). Bifunctional dipyridylpyrazole silver complexes with tunable thermotropic liquid crystal and luminescent behaviour. Dalton Transactions, 47(11), 3749-3762. [Link]

  • Assaf, Y., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(37), 20870-20880. [Link]

  • Wang, Z., et al. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(3), 473-477. [Link]

  • Petermayer, C., & Dube, H. (2021). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 17, 203-213. [Link]

  • Ridha, S. M. A., Saleh, Z. A., & Askar, F. W. (2015). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Physical Chemistry, 5(1), 6-15. [Link]

  • Petermayer, C., & Dube, H. (2021). Substituent effects in N-acetylated phenylazopyrazole photoswitches. PMC, 17, 203-213. [Link]

  • Wang, Y., et al. (2018). Crystal Structures and Optical Properties of Two Novel 1,3,5-Trisubstituted Pyrazoline Derivatives. Molecules, 23(12), 3303. [Link]

  • S. R. Nayaka, et al. (2021). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Chemistry & Material Research, 13(1). [Link]

  • Naik, S., & Desai, V. (2013). Use of Solid-Supported Reagents towards Synthesis of 2-Arylbenzoxazole, 3, 5-Diarylisoxazole and 1, 3, 5-Triarylpyrazole. Journal of the Indian Chemical Society, 90, 839-844. [Link]

  • General Principles of UV-Visible Spectroscopy. (2023). SlideShare. [Link]

  • Experimental procedures - The Royal Society of Chemistry. (n.d.). [Link]

  • Pinzaru, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]

  • Assaf, Y., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PMC. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]

  • Pinzaru, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. [Link]

  • Rosdi, N. H., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2034. [Link]

  • Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Valencia College. [Link]

  • Weckhuysen, B. M. (2016). Ultraviolet-Visible (UV-Vis) Spectroscopy. In Operando-Spektroskopie (pp. 389-415). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.